XH161-180
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C22H21BrFN3O3S2 |
|---|---|
Poids moléculaire |
538.5 g/mol |
Nom IUPAC |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(cyclohexylsulfonylamino)-4-fluorobenzamide |
InChI |
InChI=1S/C22H21BrFN3O3S2/c23-15-8-6-14(7-9-15)20-13-31-22(25-20)26-21(28)18-11-10-16(24)12-19(18)27-32(29,30)17-4-2-1-3-5-17/h6-13,17,27H,1-5H2,(H,25,26,28) |
Clé InChI |
ZLVRAOCCLBOEED-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Mechanism of Action of XH161-180, a Novel USP2 Inhibitor.
Introduction
This compound is a potent, orally active small molecule inhibitor of Ubiquitin Specific Peptidase 2 (USP2). This document provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways. The information presented is primarily derived from the foundational research on the closely related compound MS102, as detailed in the patent application WO2024211785A1 and the 2023 Science Translational Medicine publication by Dang et al.[1] It is highly probable that this compound and MS102 are either the same compound or belong to the same chemical series with a shared mechanism of action.
Core Mechanism of Action
This compound exerts its biological effects by directly inhibiting the deubiquitinase activity of USP2.[2][3] Deubiquitinating enzymes (DUBs) are crucial regulators of protein stability; by removing ubiquitin chains from target proteins, they rescue them from proteasomal degradation. USP2 has been identified as a key deubiquitinase for several proteins implicated in disease, including Angiotensin-Converting Enzyme 2 (ACE2) and Cyclin D1.
By inhibiting USP2, this compound prevents the deubiquitination of these substrate proteins. This leads to their increased ubiquitination, targeting them for degradation by the proteasome. The subsequent reduction in the cellular levels of proteins like ACE2 and Cyclin D1 forms the basis of this compound's therapeutic potential in virology and oncology.
Quantitative Data Summary
The following tables summarize the in vitro potency and antiviral activity of the representative USP2 inhibitor, MS102 (this compound).
Table 1: Biochemical and Cellular Potency
| Parameter | Value | Description |
| USP2 IC50 | 5.46 µM | Concentration of MS102 required to inhibit 50% of USP2 enzymatic activity in a biochemical assay.[3] |
| hCoV-NL63 IC50 | 0.08 µM | Concentration of MS102 required to inhibit 50% of human coronavirus NL63 infection in a cell-based assay.[3] |
Table 2: Antiviral Activity Against Coronaviruses
| Virus | Activity | Note |
| hCoV-NL63 | Effective Inhibitor | ACE2-dependent coronavirus.[3] |
| SARS-CoV-2 (WT) | Effective Inhibitor | ACE2-dependent coronavirus.[3] |
| hCoV-OC43 | No significant activity | ACE2-independent coronavirus.[3] |
Signaling Pathways
The inhibitory action of this compound on USP2 perturbs key cellular signaling pathways, primarily by promoting the degradation of USP2 substrates.
1. The USP2-ACE2 Axis in Coronavirus Entry
This compound's antiviral activity stems from its ability to downregulate the cell surface receptor ACE2, which is the primary entry point for several coronaviruses, including SARS-CoV-2. By inhibiting USP2, this compound leads to the ubiquitination and subsequent degradation of ACE2, thereby reducing the number of available receptors for viral entry.
Caption: USP2-ACE2 signaling pathway with and without this compound.
2. The USP2-Cyclin D1 Axis in Cell Cycle Progression
In the context of oncology, this compound's antiproliferative effects are linked to the downregulation of Cyclin D1. Cyclin D1 is a key regulatory protein that, in complex with CDK4/6, promotes cell cycle progression from the G1 to the S phase. USP2 stabilizes Cyclin D1; therefore, inhibition by this compound leads to Cyclin D1 degradation, causing cell cycle arrest and inhibiting tumor cell proliferation.
Caption: USP2-Cyclin D1 signaling pathway in cell cycle control.
Experimental Protocols
The following are representative protocols for key assays used to characterize USP2 inhibitors like this compound.
1. USP2 Biochemical Inhibition Assay
-
Objective: To determine the in vitro inhibitory activity of a compound against purified USP2 enzyme.
-
Principle: This assay measures the cleavage of a fluorogenic ubiquitin substrate by recombinant USP2. Inhibition of the enzyme results in a decreased fluorescent signal.
-
Procedure:
-
Recombinant human USP2 enzyme is diluted in assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT).
-
The test compound (this compound) is serially diluted and pre-incubated with the USP2 enzyme for 15-30 minutes at room temperature in a 384-well plate.
-
The enzymatic reaction is initiated by adding a ubiquitin-rhodamine110 substrate.
-
The plate is incubated at 37°C for 60 minutes.
-
Fluorescence is measured using a plate reader (Excitation/Emission wavelengths appropriate for rhodamine110).
-
Data are normalized to controls (no enzyme and no inhibitor), and IC50 values are calculated using a non-linear regression curve fit.
-
2. Cell-Based Coronavirus Infection Assay
-
Objective: To evaluate the antiviral efficacy of a compound against an ACE2-dependent coronavirus.
-
Principle: This assay quantifies the extent of viral infection in susceptible cells (e.g., Vero E6 or Calu-3) in the presence of the test compound.
-
Procedure:
-
Host cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are pre-treated with serial dilutions of this compound for 2-4 hours.
-
The cells are then infected with a known titer of coronavirus (e.g., hCoV-NL63 or SARS-CoV-2) and incubated for 48-72 hours.
-
Viral infection can be quantified by several methods:
-
Cytopathic Effect (CPE) Assay: The percentage of cell death is visually scored or measured using a cell viability reagent (e.g., CellTiter-Glo).
-
Immunofluorescence: Cells are fixed, permeabilized, and stained with an antibody against a viral protein (e.g., nucleocapsid). The number of infected cells is counted using microscopy or high-content imaging.
-
RT-qPCR: Viral RNA is extracted from the cell lysate, and the viral load is quantified by reverse transcription-quantitative PCR.
-
-
IC50 values are calculated by plotting the percentage of infection inhibition against the compound concentration.
-
3. Western Blot for Protein Degradation
-
Objective: To visually confirm the degradation of target proteins (ACE2, Cyclin D1) following treatment with the inhibitor.
-
Procedure:
-
Cells (e.g., HepG2 for ACE2, various cancer cell lines for Cyclin D1) are treated with varying concentrations of this compound for a specified time course (e.g., 8, 16, 24 hours).
-
Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for ACE2, Cyclin D1, and a loading control (e.g., GAPDH or β-actin).
-
After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. A reduction in the band intensity for the target protein relative to the loading control indicates degradation.
-
Experimental Workflow Visualization
Caption: General workflow for characterizing a USP2 inhibitor.
References
- 1. USP2 inhibition prevents infection with ACE2-dependent coronaviruses in vitro and is protective against SARS-CoV-2 in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2024211785A1 - Usp2 inhibitors and methods of using the same for the treatment of diseases - Google Patents [patents.google.com]
- 3. MS102 (MS-102) | USP2 inhibitor | Probechem Biochemicals [probechem.com]
Discovery and Development of XH161-180 Series as USP2 Inhibitors: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and development of the XH161-180 series of compounds as inhibitors of Ubiquitin Specific Protease 2 (USP2). This series, identified in patent application WO2024211785A1, represents a novel class of potential therapeutics targeting cancers and viral infections through the modulation of key cellular proteins like Cyclin D1 and ACE2. This document summarizes the available quantitative data, outlines the likely experimental protocols employed in their initial characterization, and visualizes the core biological pathways and experimental workflows.
Introduction to USP2 as a Therapeutic Target
Ubiquitin Specific Protease 2 (USP2) is a deubiquitinating enzyme (DUB) that plays a critical role in various cellular processes by removing ubiquitin tags from substrate proteins, thereby rescuing them from proteasomal degradation.[1] Dysregulation of USP2 activity has been implicated in the pathogenesis of several diseases, including cancer, metabolic disorders, and viral infections.[2][3] Its substrates include key regulators of the cell cycle, such as Cyclin D1, and viral entry factors like Angiotensin-Converting Enzyme 2 (ACE2).[4] The inhibition of USP2, therefore, presents a promising therapeutic strategy to induce the degradation of oncoproteins or block viral entry.[1][4]
The this compound Series of USP2 Inhibitors
The this compound series comprises 180 novel small molecule inhibitors of USP2.[2] From this series, the compound XH161-102, also referred to as MS102, has been identified as a lead compound.[2] These compounds were developed to potently inhibit the enzymatic activity of USP2, leading to downstream effects such as the reduction of Cyclin D1 and ACE2 protein levels.
Quantitative Data
The publicly available information from patent WO2024211785A1 and related sources provides the following key quantitative data for the lead compound XH161-102 (MS102).
| Compound ID | Target | Assay Type | IC50 (µM) | Cell Line(s) | Observed Effect |
| XH161-102 (MS102) | USP2 | Enzymatic Assay | 5.46 | - | Inhibition of USP2 deubiquitinating activity |
| XH161-102 (MS102) | - | Cell-based Assay | - | HepG2, SUM159 | Reduction of Cyclin D1 and ACE2 protein levels |
Note: Comprehensive quantitative data for the entire this compound series is not publicly available at the time of this writing. The data presented here is for the identified lead compound.
Experimental Protocols
The following sections describe the likely experimental protocols used in the discovery and initial characterization of the this compound series, based on the information in the patent application and standard biochemical and cell biology techniques.
USP2 Enzymatic Inhibition Assay
This assay is designed to measure the direct inhibitory effect of the compounds on the deubiquitinating activity of purified USP2 enzyme.
Principle: A fluorogenic substrate, such as ubiquitin-AMC (7-amino-4-methylcoumarin), is used. Cleavage of the AMC group from ubiquitin by active USP2 results in a fluorescent signal. Inhibitors will reduce the rate of this cleavage, leading to a decrease in fluorescence.
Protocol:
-
Reagent Preparation:
-
USP2 Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM DTT.
-
Recombinant human USP2 enzyme solution.
-
Ubiquitin-AMC substrate solution.
-
Test compounds (from the this compound series) dissolved in DMSO.
-
-
Assay Procedure (96-well plate format):
-
Add 2 µL of test compound dilutions to appropriate wells.
-
Add 48 µL of USP2 enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding 50 µL of the ubiquitin-AMC substrate solution.
-
Monitor the increase in fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the linear phase of the fluorescence curves.
-
Determine the percent inhibition for each compound concentration relative to a DMSO control.
-
Plot percent inhibition against compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Immunoblotting for Cyclin D1 and ACE2 Levels
This assay assesses the ability of the inhibitors to induce the degradation of endogenous USP2 substrates, Cyclin D1 and ACE2, in a cellular context.
Principle: Cancer cell lines (e.g., HepG2, SUM159) are treated with the test compounds. Following treatment, total cellular protein is extracted, and the levels of Cyclin D1, ACE2, and a loading control (e.g., β-actin or GAPDH) are quantified by Western blotting.
Protocol:
-
Cell Culture and Treatment:
-
Plate HepG2 or SUM159 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound series compounds or DMSO (vehicle control) for a specified time (e.g., 24 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples to the same concentration and denature by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Cyclin D1, ACE2, and a loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the protein of interest's band intensity to the loading control's band intensity.
-
Compare the normalized protein levels in the compound-treated samples to the vehicle-treated control to determine the extent of protein reduction.
-
Visualizations: Pathways and Workflows
The following diagrams illustrate the key signaling pathway involving USP2 and the experimental workflows for the discovery and characterization of the this compound series.
Caption: USP2 Signaling Pathway and Inhibition by this compound.
Caption: Workflow for this compound Discovery and Development.
Conclusion and Future Directions
The this compound series, with its lead compound XH161-102 (MS102), represents a promising new class of USP2 inhibitors. The initial findings suggest a clear mechanism of action involving the inhibition of USP2's deubiquitinating activity, leading to the degradation of important therapeutic targets like Cyclin D1 and ACE2. This dual activity positions these compounds as potential candidates for both oncology and antiviral therapies.
Further research will be necessary to fully elucidate the structure-activity relationships within the this compound series, optimize their potency and selectivity, and evaluate their pharmacokinetic properties and in vivo efficacy in relevant disease models. The publication of more detailed preclinical data will be crucial for advancing this promising series towards clinical development.
References
- 1. Evaluation of Cyclin D1 expression by western blotting methods and immunohistochemistry in breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2024211785A1 - Usp2 inhibitors and methods of using the same for the treatment of diseases - Google Patents [patents.google.com]
- 3. mblbio.com [mblbio.com]
- 4. MS102 (MS-102) | USP2 inhibitor | Probechem Biochemicals [probechem.com]
In-Depth Technical Guide to XH161-180: A Potent USP2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
XH161-180 is a potent and orally active small molecule inhibitor of Ubiquitin Specific Peptidase 2 (USP2), a deubiquitinating enzyme implicated in various cancers and viral infections. By targeting USP2, this compound modulates the stability of key cellular proteins, including Cyclin D1 and Angiotensin-Converting Enzyme 2 (ACE2), leading to antiproliferative effects and potential antiviral activity. This technical guide provides a comprehensive overview of the structure, synthesis, and biological activity of this compound, including detailed experimental protocols and a proposed signaling pathway.
Core Data of this compound
| Parameter | Value | Reference |
| Molecular Formula | C22H21BrFN3O3S2 | [1] |
| Molecular Weight | 538.45 g/mol | [1] |
| CAS Number | 3058588-52-3 | [1] |
| SMILES | O=C(NC1=NC(C2=CC=C(Br)C=C2)=CS1)C3=CC=C(F)C=C3NS(=O)(C4CCCCC4)=O | [1] |
| Target | Ubiquitin Specific Peptidase 2 (USP2) | [1][2] |
| Biological Activity | Decreases Cyclin D and ACE2 protein levels, shows antiproliferative activity. | [1] |
| Potential Applications | Research in cancer and ACE2-dependent viral infections. | [1] |
Structure
The chemical structure of this compound is characterized by a central thiazole (B1198619) ring linked to a bromophenyl group. This core is further functionalized with a fluorophenyl-sulfonamido-benzoyl moiety. The precise arrangement of these functional groups is critical for its inhibitory activity against USP2.
Synthesis
While a detailed, step-by-step synthesis protocol for this compound is proprietary and found within patent literature[1], a general synthetic strategy can be inferred based on its chemical structure. The synthesis likely involves a multi-step process culminating in the coupling of the key aromatic and heterocyclic fragments. A plausible, though not definitively published, retrosynthetic analysis suggests the following key disconnections:
-
Amide Bond Formation: The final step would likely be the formation of the amide bond between a substituted aminothiazole and a fluorophenyl-sulfonamido-benzoic acid derivative.
-
Sulfonamide Formation: The sulfonamide linkage could be established by reacting a fluorobenzoyl derivative with a suitable sulfonyl chloride.
-
Thiazole Ring Synthesis: The bromophenyl-substituted aminothiazole core could be constructed via established heterocyclic chemistry methods, such as the Hantzsch thiazole synthesis or similar cyclization reactions.
A detailed, validated synthesis protocol would require access to the full text of the patent WO2024211785A1.[1]
Signaling Pathway and Mechanism of Action
This compound exerts its biological effects by inhibiting the deubiquitinating activity of USP2. This leads to the accumulation of ubiquitinated forms of USP2 substrates, targeting them for proteasomal degradation. Two key substrates identified are Cyclin D1 and ACE2.
Caption: Proposed signaling pathway of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of this compound.
USP2 Inhibition Assay (In Vitro)
This protocol is adapted from general methods for assessing USP inhibitors.[3]
Objective: To determine the in vitro inhibitory activity of this compound against USP2.
Materials:
-
Recombinant human USP2 enzyme
-
Internally quenched fluorescent di-ubiquitin substrate (e.g., Di-Ub IQF Lys-48)
-
Assay buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 5 mM DTT)
-
This compound stock solution in DMSO
-
384-well black assay plates
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
Add 50 µL of assay buffer to each well of the 384-well plate.
-
Add 1 µL of the this compound serial dilution to the respective wells.
-
Add 25 µL of recombinant USP2 enzyme (final concentration ~1 nM) to each well.
-
Incubate the plate at room temperature for 30 minutes.
-
Initiate the reaction by adding 25 µL of the Di-Ub IQF substrate (final concentration ~50 nM).
-
Immediately begin kinetic reading of fluorescence intensity (e.g., excitation at 340 nm, emission at 420 nm) every minute for 60 minutes.
-
Calculate the initial reaction rates and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation Assay (MTT Assay)
This protocol is a standard method for assessing the antiproliferative effects of a compound.[4]
Objective: To evaluate the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., Jurkat, MOLT-4)[4]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader capable of absorbance measurement at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for Cyclin D1 and ACE2 Levels
This protocol is a standard method to assess changes in protein levels.
Objective: To determine the effect of this compound on the protein levels of Cyclin D1 and ACE2 in cells.
Materials:
-
Cell line of interest
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against Cyclin D1, ACE2, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein levels.
Conclusion
This compound is a promising USP2 inhibitor with demonstrated potential for further investigation in the fields of oncology and virology. Its ability to induce the degradation of key proteins like Cyclin D1 and ACE2 provides a clear mechanism for its antiproliferative and potential antiviral activities. The experimental protocols provided in this guide offer a starting point for researchers to further explore the therapeutic potential of this compound and other USP2 inhibitors. Further research, particularly the elucidation of a detailed and reproducible synthesis protocol, will be crucial for advancing this compound into preclinical and clinical development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Advances in the Development Ubiquitin-Specific Peptidase (USP) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Inhibition of the Ubiquitin-specific Protease USP2 Accelerates cyclin D1 Degradation and Leads to Cell Cycle Arrest in Colorectal Cancer and Mantle Cell Lymphoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
In Vitro Characterization of XH161-180: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
XH161-180 is a potent and orally active inhibitor of Ubiquitin Specific Peptidase 2 (USP2), a deubiquitinating enzyme implicated in various cellular processes. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, detailing its inhibitory activity, effects on downstream protein targets, and antiproliferative properties. The information presented herein is compiled from publicly available scientific literature and patent documentation, offering a core resource for researchers in oncology and virology.
Core Compound Activity
This compound is identified as a selective inhibitor of USP2. Its mechanism of action involves the targeted inhibition of USP2's deubiquitinase activity, which leads to the modulation of the stability of key cellular proteins. Notably, inhibition of USP2 by this compound results in the decreased protein levels of Cyclin D1 and Angiotensin-Converting Enzyme 2 (ACE2).[1] This activity underscores the therapeutic potential of this compound in disease areas where these proteins play a critical role, such as cancer and viral infections.[1]
Quantitative Data Summary
While specific quantitative data such as IC50, Ki, or EC50 values for this compound are not publicly available in the reviewed literature, a related USP2 inhibitor, ML364, has been characterized. In the absence of specific data for this compound, the data for ML364 can serve as a preliminary reference for the expected potency of this class of compounds.
| Compound | Target | Assay Type | Cell Line | IC50 | Reference |
| ML364 | USP2 | Enzymatic Assay | N/A | Available in full publication | [2] |
| ML364 | SARS-CoV-2 Pseudovirus Entry | Cell-based Assay | HEK293T-hACE2 | Available in full publication | [2] |
Note: The detailed IC50 values are available within the full text of the cited publication and are not explicitly stated in the publicly available abstract.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the in vitro characterization of USP2 inhibitors like this compound, based on established protocols.
USP2 Enzymatic Inhibition Assay
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of USP2.
Materials:
-
Recombinant human USP2 enzyme
-
Fluorogenic ubiquitin substrate (e.g., Ubiquitin-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)
-
Test compound (this compound)
-
Positive control inhibitor (e.g., ML364)
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add the test compound and recombinant USP2 enzyme to the assay buffer.
-
Incubate the enzyme and compound mixture at room temperature for a predefined period (e.g., 30 minutes) to allow for binding.
-
Initiate the enzymatic reaction by adding the ubiquitin-AMC substrate.
-
Monitor the increase in fluorescence over time using a plate reader (Excitation/Emission wavelengths appropriate for AMC, typically ~360 nm/460 nm).
-
Calculate the rate of reaction for each compound concentration.
-
Determine the IC50 value by plotting the reaction rates against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Western Blot for Cyclin D1 and ACE2 Protein Levels
This method is used to determine the effect of this compound on the protein levels of its downstream targets, Cyclin D1 and ACE2, in a cellular context.
Materials:
-
Selected cancer cell line (e.g., breast cancer cell line)
-
Cell culture medium and supplements
-
Test compound (this compound)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Cyclin D1, ACE2, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48 hours).
-
Lyse the cells and quantify the total protein concentration using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein levels.
Antiproliferation Assay
This assay measures the ability of this compound to inhibit the growth and proliferation of cancer cells.
Materials:
-
Selected cancer cell line
-
Cell culture medium and supplements
-
Test compound (this compound)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
-
96-well clear or white-walled plates
-
Plate reader (luminescence, absorbance, or fluorescence)
Procedure:
-
Seed cells at a low density in a 96-well plate and allow them to attach.
-
Add a serial dilution of this compound to the cells.
-
Incubate the plate for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 value by plotting cell viability against the logarithm of the compound concentration.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
The following diagram illustrates the proposed mechanism of action for this compound.
Caption: this compound inhibits USP2, leading to the degradation of Cyclin D1 and ACE2.
Western Blot Experimental Workflow
The following diagram outlines the key steps in the Western Blotting protocol.
Caption: A streamlined workflow for Western Blot analysis.
Conclusion
This compound is a promising USP2 inhibitor with demonstrated in vitro activity leading to the degradation of key cancer and viral-related proteins. The methodologies and conceptual frameworks provided in this guide offer a solid foundation for further investigation into the therapeutic potential of this compound and related compounds. Further research is warranted to elucidate the precise quantitative inhibitory constants and to explore the full spectrum of its cellular effects.
References
The Effect of XH161-180 on the Ubiquitin-Proteasome System: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
XH161-180 is a potent and orally active inhibitor of Ubiquitin Specific Peptidase 2 (USP2), a deubiquitinating enzyme (DUB) that plays a crucial role in the ubiquitin-proteasome system (UPS). By targeting USP2, this compound modulates the stability of key cellular proteins, leading to significant downstream effects, including antiproliferative activity. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on the UPS, and its potential therapeutic applications, particularly in oncology.
Introduction to the Ubiquitin-Proteasome System and USP2
The ubiquitin-proteasome system is a highly regulated and essential pathway for protein degradation in eukaryotic cells. It is responsible for the removal of misfolded or damaged proteins and the controlled turnover of regulatory proteins, thereby maintaining cellular homeostasis. The process involves the tagging of substrate proteins with a polyubiquitin (B1169507) chain, which serves as a recognition signal for their degradation by the 26S proteasome.
Deubiquitinating enzymes (DUBs) counteract this process by removing ubiquitin chains from target proteins, thus rescuing them from proteasomal degradation. Ubiquitin Specific Peptidase 2 (USP2) is a member of the DUB family that has been implicated in the regulation of various cellular processes, including cell cycle progression and signal transduction. Dysregulation of USP2 activity has been linked to the pathogenesis of several diseases, including cancer.
This compound: A Potent Inhibitor of USP2
This compound has been identified as a potent and orally bioavailable small molecule inhibitor of USP2.[1] Its mechanism of action centers on the direct inhibition of the catalytic activity of USP2, preventing the deubiquitination of its target substrates. This leads to the accumulation of polyubiquitinated proteins, which are subsequently targeted for degradation by the proteasome.
Mechanism of Action of this compound
The primary effect of this compound is the inhibition of USP2's deubiquitinating activity. This leads to an increase in the ubiquitination status of USP2 substrates, thereby promoting their degradation. Among the known substrates of USP2 are key regulatory proteins such as Cyclin D1 and the Angiotensin-Converting Enzyme 2 (ACE2).[1]
References
The Double-Edged Sword: Unraveling the Role of USP2 in Cancer Progression
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Ubiquitin-Specific Peptidase 2 (USP2), a deubiquitinating enzyme (DUB), has emerged as a critical regulator in the landscape of cancer biology. By reversing the post-translational modification of ubiquitination, USP2 intricately modulates the stability and function of a plethora of proteins involved in essential cellular processes. Its dysregulation has been increasingly implicated in the initiation, progression, and therapeutic resistance of numerous malignancies. This technical guide provides a comprehensive overview of the multifaceted role of USP2 in cancer, detailing its key substrates, the signaling pathways it governs, and its clinical relevance across various cancer types. Furthermore, this document presents a compilation of quantitative data on USP2 expression and the efficacy of its inhibitors, alongside detailed experimental protocols for its investigation, aiming to equip researchers and drug development professionals with the foundational knowledge to explore USP2 as a promising therapeutic target.
Introduction to Ubiquitin-Specific Peptidase 2 (USP2)
The ubiquitin-proteasome system (UPS) is a principal mechanism for protein degradation in eukaryotic cells, governing over 80% of the intracellular proteome.[1] This process is dynamically regulated by the interplay between ubiquitin ligases and deubiquitinating enzymes (DUBs). DUBs, such as USP2, rescue target proteins from proteasomal degradation by cleaving ubiquitin chains, thereby playing a pivotal role in maintaining protein homeostasis.[2][3]
USP2 belongs to the largest family of DUBs, the Ubiquitin-Specific Proteases (USPs).[4] It exists in several isoforms, with USP2a being the most extensively studied in the context of cancer.[1] The catalytic activity of USP2 is dependent on a conserved cysteine residue within its catalytic domain.[1] Through its deubiquitinating activity, USP2 influences a wide array of cellular functions, including cell cycle progression, apoptosis, DNA damage repair, and signal transduction.[2][3] Consequently, the aberrant expression and activity of USP2 are increasingly recognized as key drivers of tumorigenesis.
The Oncogenic and Tumor Suppressive Roles of USP2 in Cancer
The role of USP2 in cancer is complex and often context-dependent, exhibiting both oncogenic and, in some instances, tumor-suppressive functions. This duality is largely dictated by the specific substrate being targeted and the cellular environment.
Oncogenic Functions:
In numerous cancers, USP2 acts as an oncoprotein by stabilizing key oncogenic factors. It is found to be significantly upregulated in prostate cancer tissues compared to healthy tissue.[1][5] Similarly, in certain breast cancers, high USP2 expression is associated with a poor prognosis.[6] Its overexpression has been linked to enhanced proliferation, migration, invasion, and resistance to therapy in various cancer models.[1][2]
Tumor Suppressive Functions:
Conversely, some studies have reported a tumor-suppressive role for USP2. For instance, in glioblastoma, lower USP2 expression is correlated with a worse prognosis, suggesting a protective role in this context.[1] This highlights the intricate and tissue-specific nature of USP2's function in cancer.
Key Substrates and Signaling Pathways Modulated by USP2
The functional consequences of USP2 activity are mediated through the deubiquitination and subsequent stabilization of its downstream substrates. These substrates are often central nodes in critical cancer-related signaling pathways.
The p53 Pathway
The tumor suppressor p53 is a master regulator of cellular stress responses, including apoptosis and cell cycle arrest. Its activity is tightly controlled by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation. USP2 can indirectly inhibit p53 function by deubiquitinating and stabilizing MDM2.[1] This leads to increased MDM2 levels, enhanced p53 degradation, and consequently, suppression of p53-mediated apoptosis.[7] USP2 can also stabilize MDM4 (also known as MDMX), another negative regulator of p53.[1]
Cell Cycle Regulation
USP2 plays a crucial role in cell cycle progression by targeting key cell cycle regulators. One of its most well-characterized substrates is Cyclin D1, a protein essential for the G1/S phase transition.[1] By deubiquitinating and stabilizing Cyclin D1, USP2 promotes cell cycle progression and proliferation.[1][6] USP2 has also been shown to stabilize Cyclin A1 and Aurora-A, further contributing to its pro-proliferative effects.[1]
Wnt/β-catenin Pathway
The Wnt/β-catenin signaling pathway is fundamental in development and is frequently dysregulated in cancer, promoting epithelial-mesenchymal transition (EMT), migration, and invasion. USP2 has been identified as a positive regulator of this pathway by directly interacting with and deubiquitinating β-catenin, preventing its degradation.[1] This leads to the accumulation and nuclear translocation of β-catenin, where it activates the transcription of target genes involved in cell proliferation and migration.[1]
Other Key Substrates
Beyond the pathways mentioned above, USP2 has been shown to regulate a variety of other substrates with implications for cancer progression. These include:
-
Fatty Acid Synthase (FASN): USP2a stabilizes FASN, an enzyme overexpressed in many cancers that is associated with poor prognosis.[5]
-
SMAD7: In glioblastoma, USP2 deubiquitinates and stabilizes SMAD7, a negative regulator of the pro-tumorigenic TGF-β signaling pathway.[1]
-
Matrix Metalloproteinase-2 (MMP2): In triple-negative breast cancer, USP2 overexpression upregulates MMP2, promoting cell migration and invasion.[6]
-
c-FLIP: USP2 can stabilize the anti-apoptotic protein c-FLIP, contributing to chemotherapy resistance.[6]
Quantitative Data on USP2 in Cancer
This section summarizes key quantitative data regarding USP2 expression in various cancers and the efficacy of its inhibitors.
Table 1: USP2 Expression in Cancer vs. Normal Tissues
| Cancer Type | USP2 Expression Change | Method | Reference |
| Prostate Cancer | Significantly upregulated | Immunohistochemistry | [1] |
| Ovarian Serous Cystadenocarcinoma | >3-fold over-expression | RT-PCR, Immunohistochemistry | [8] |
| Glioblastoma | Significantly lower in tumor tissues | Not Specified | [1] |
| Breast Cancer (Triple-Negative) | High expression associated with poor prognosis | Not Specified | [6] |
| Lung Cancer | Upregulated in H1229 and H1270 cell lines | Not Specified | [6] |
Table 2: IC50 Values of USP2 Inhibitors
| Inhibitor | Cancer Cell Line | IC50 (µM) | Assay | Reference |
| ML364 | HCT116 (Colorectal) | 0.97 | Western Blot Quantification | [7] |
| ML364 | Biochemical Assay | 1.1 (K48-linked di-Ub) | Internally quenched fluorescent di-ubiquitin substrate | [7] |
| ML364 | Biochemical Assay | 1.7 (K63-linked di-Ub) | Internally quenched fluorescent di-ubiquitin substrate | [7] |
| ML364 | Mino (Mantle Cell Lymphoma) | Not specified, but effective | Western Blot | [7] |
| Gambogic Acid (GA) | Biochemical Assay | 1.8 | Ubiquitin-AMC hydrolytic assay | [3] |
| Z93 | Jurkat (T-ALL) | 9.67 | Cytotoxicity Assay | [7] |
| Z93 | MOLT-4 (T-ALL) | 11.8 | Cytotoxicity Assay | [7] |
| Compound 14 | Biochemical Assay | 0.25 | Fluorescence quenching assay | [9] |
Experimental Protocols for Studying USP2
This section provides detailed methodologies for key experiments used to investigate the function of USP2.
In Vitro Deubiquitination Assay
This assay measures the ability of USP2 to cleave ubiquitin from a substrate in a controlled in vitro setting.
Workflow:
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the following in DUB assay buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT):
-
Recombinant USP2 (e.g., 50-200 nM)
-
Ubiquitinated substrate (e.g., 1-5 µM)
-
-
Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Termination: Stop the reaction by adding 2x SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Perform a Western blot using antibodies against the substrate and ubiquitin to visualize the deubiquitination. A decrease in the high molecular weight ubiquitinated substrate bands and an increase in the unmodified substrate band indicate USP2 activity.
-
Co-Immunoprecipitation (Co-IP) for USP2-Substrate Interaction
This technique is used to determine if USP2 physically interacts with a putative substrate within a cell.
Workflow:
Protocol:
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G agarose (B213101)/magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an anti-USP2 antibody or a control IgG overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G beads and incubate for an additional 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads and wash them 3-5 times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the bound proteins from the beads by adding SDS-PAGE loading buffer and boiling.
-
Analyze the eluate by Western blotting using an antibody against the putative substrate. The presence of the substrate in the USP2 immunoprecipitate (but not in the IgG control) indicates an interaction.
-
In Vivo Ubiquitination Assay
This assay is used to assess changes in the ubiquitination status of a USP2 substrate within cells following manipulation of USP2 expression or activity.
Protocol:
-
Cell Transfection and Treatment:
-
Co-transfect cells with expression vectors for a His-tagged ubiquitin and the substrate of interest.
-
Co-transfect with either a USP2 expression vector, USP2 siRNA, or treat with a USP2 inhibitor (e.g., ML364).
-
Treat cells with a proteasome inhibitor (e.g., MG132) for 4-6 hours before harvesting to allow for the accumulation of ubiquitinated proteins.
-
-
Lysis under Denaturing Conditions:
-
Lyse the cells in a denaturing buffer containing urea (B33335) (e.g., 8 M urea, 0.1 M Na2HPO4/NaH2PO4, 0.01 M Tris-HCl pH 8.0) to disrupt protein-protein interactions.
-
-
Purification of His-tagged Ubiquitinated Proteins:
-
Incubate the lysate with Ni-NTA agarose beads to pull down His-tagged ubiquitinated proteins.
-
Wash the beads extensively with the denaturing buffer.
-
-
Elution and Analysis:
-
Elute the bound proteins with an elution buffer containing imidazole.
-
Analyze the eluate by Western blotting using an antibody against the substrate. An increase in the ubiquitination of the substrate upon USP2 knockdown or inhibition, or a decrease upon USP2 overexpression, demonstrates that USP2 deubiquitinates the substrate in vivo.
-
Cell Migration Assay (Transwell Assay)
This assay measures the effect of USP2 on the migratory capacity of cancer cells.
Workflow:
Protocol:
-
Cell Preparation:
-
Culture USP2 knockdown or control cells.
-
Starve the cells in serum-free medium for 12-24 hours prior to the assay.
-
-
Assay Setup:
-
Place a Transwell insert (with a porous membrane, e.g., 8 µm pores) into a well of a 24-well plate.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Resuspend the starved cells in serum-free medium and seed them into the upper chamber of the Transwell insert (e.g., 1 x 10^5 cells/well).
-
-
Incubation: Incubate the plate at 37°C for a period that allows for cell migration (typically 12-24 hours).
-
Analysis:
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain them with crystal violet.
-
Count the number of migrated cells in several random fields under a microscope. A decrease in the number of migrated cells in the USP2 knockdown group compared to the control indicates that USP2 promotes cell migration.
-
USP2 as a Therapeutic Target
The significant role of USP2 in promoting the stability of oncoproteins and driving cancer progression has positioned it as an attractive target for therapeutic intervention. The development of small molecule inhibitors that can selectively target the catalytic activity of USP2 is an active area of research.
ML364 is a well-characterized, selective, and reversible inhibitor of USP2.[7] Studies have shown that ML364 can induce the degradation of USP2 substrates like Cyclin D1, leading to cell cycle arrest and reduced proliferation in cancer cell lines.[7] Other compounds, such as gambogic acid and Z93, have also been identified as USP2 inhibitors with anti-cancer properties.[3][7]
The therapeutic potential of targeting USP2 lies in its ability to simultaneously disrupt multiple oncogenic signaling pathways. By inhibiting USP2, it may be possible to restore the function of tumor suppressors like p53 and downregulate key drivers of cell proliferation and metastasis. Furthermore, inhibiting USP2 could potentially sensitize cancer cells to conventional chemotherapies and targeted agents.
Conclusion and Future Directions
USP2 is a key deubiquitinating enzyme with a complex and often pro-tumorigenic role in a wide range of cancers. Its ability to stabilize a multitude of oncoproteins and key signaling molecules underscores its importance in cancer progression. The development of specific USP2 inhibitors holds significant promise as a novel therapeutic strategy.
Future research should focus on:
-
Identifying the full spectrum of USP2 substrates in different cancer contexts to better understand its diverse functions.
-
Developing more potent and selective USP2 inhibitors with favorable pharmacokinetic properties for clinical translation.
-
Investigating the potential of USP2 inhibitors in combination therapies to overcome drug resistance and enhance treatment efficacy.
-
Elucidating the mechanisms that regulate USP2 expression and activity in cancer to identify additional therapeutic vulnerabilities.
A deeper understanding of the intricate roles of USP2 in cancer biology will be instrumental in harnessing its therapeutic potential for the benefit of cancer patients.
References
- 1. Identification of novel human USP2 inhibitor and its putative role in treatment of COVID-19 by inhibiting SARS-CoV-2 papain-like (PLpro) protease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel approach for evaluating the efficiency of siRNAs on protein levels in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of USP2 as a novel target to induce degradation of KRAS in myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. preprints.org [preprints.org]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative Proteomics of the Cancer Cell Line Encyclopedia - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Toxicity Assessment of XH161-180: A Methodological Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, publicly available data on the preliminary toxicity of XH161-180 is limited. This document serves as a technical guide and methodological framework for conducting and presenting such studies, based on established toxicological protocols. The data presented herein is illustrative and should not be considered factual for this compound.
Introduction
This compound is a potent and orally active inhibitor of Ubiquitin Specific Peptidase 2 (USP2), a deubiquitinating enzyme implicated in the regulation of various cellular processes.[1] By decreasing cyclin D and ACE2 protein levels, this compound has demonstrated anti-proliferative activity, suggesting its therapeutic potential in oncology and virology.[1] As with any novel therapeutic candidate, a thorough evaluation of its toxicity profile is paramount before proceeding to clinical development. This whitepaper outlines the essential preliminary studies required to assess the toxicity of this compound.
Core Objectives of Preliminary Toxicity Studies
The primary goals of preliminary toxicity studies for a novel compound like this compound are to:
-
Determine the acute toxicity and identify the maximum tolerated dose (MTD).
-
Evaluate the potential for toxicity following repeated dosing.
-
Identify target organs of toxicity.
-
Establish a preliminary safety margin.
-
Inform dose selection for subsequent non-clinical and clinical studies.
Data Presentation: Illustrative Toxicity Data for this compound
The following tables represent hypothetical data for preliminary toxicity studies of this compound, based on standard study designs.
Table 1: Acute Oral Toxicity of this compound in Sprague-Dawley Rats
| Dose Group (mg/kg) | Number of Animals (Male/Female) | Mortality (Male/Female) | Clinical Signs |
| Vehicle Control | 5/5 | 0/0 | No abnormalities observed. |
| 500 | 5/5 | 0/0 | Mild lethargy observed within the first 4 hours, resolved by 24 hours. |
| 1000 | 5/5 | 1/0 | Lethargy, piloerection. |
| 2000 | 5/5 | 2/3 | Severe lethargy, ataxia, piloerection. |
| LD50 (Approximate) | > 2000 mg/kg |
Table 2: 28-Day Repeated Dose Oral Toxicity of this compound in Sprague-Dawley Rats - Key Findings
| Parameter | Vehicle Control | Low Dose (e.g., 50 mg/kg/day) | Mid Dose (e.g., 250 mg/kg/day) | High Dose (e.g., 1000 mg/kg/day) |
| Body Weight Gain (g, Day 28) | ~100 | ~95 | ~80 | ~60** |
| Hematology | Normal | No significant changes | Mild, non-dose-responsive changes | Decreased RBC count, Hemoglobin, Hematocrit |
| Clinical Chemistry | Normal | No significant changes | Mild elevation in ALT, AST | Significant elevation in ALT, AST, BUN, Creatinine |
| Organ Weights (Relative to Body Weight) | Normal | No significant changes | Increased liver weight* | Increased liver and kidney weights |
| Histopathology | No significant findings | No significant findings | Minimal centrilobular hypertrophy (Liver) | Moderate centrilobular hypertrophy, single-cell necrosis (Liver); Tubular degeneration (Kidney) |
| No-Observed-Adverse-Effect Level (NOAEL) | 50 mg/kg/day |
*p < 0.05, **p < 0.01 compared to vehicle control
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of toxicity studies.
Acute Oral Toxicity Study (Up-and-Down Procedure or Fixed Dose Method)
-
Test System: Young adult, healthy Sprague-Dawley rats (8-12 weeks old), nulliparous and non-pregnant females.
-
Housing: Animals are housed in controlled conditions (22 ± 3°C, 30-70% humidity, 12-hour light/dark cycle) with ad libitum access to standard rodent chow and water.
-
Dosing: A single oral dose of this compound is administered via gavage. The starting dose is selected based on available in vitro cytotoxicity data or structure-activity relationships. Subsequent doses are adjusted based on the outcome of the previous dose level.
-
Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior pattern), and body weight changes for at least 14 days post-dosing.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.
28-Day Repeated Dose Oral Toxicity Study
-
Test System: As described for the acute toxicity study.
-
Dose Groups: Typically, three dose levels (low, mid, high) and a vehicle control group are used, with at least 5 animals per sex per group. Dose levels are selected based on the results of the acute toxicity study.
-
Dosing: this compound is administered orally via gavage once daily for 28 consecutive days.
-
Observations: Daily clinical observations, weekly body weight and food consumption measurements. Ophthalmoscopic examination prior to and at the end of the study.
-
Clinical Pathology: At the end of the treatment period, blood samples are collected for hematology and clinical chemistry analysis. Urine samples are collected for urinalysis.
-
Pathology: All animals are euthanized and subjected to a full necropsy. Organ weights are recorded. A comprehensive set of tissues is collected and preserved for histopathological examination.
Visualizing Experimental Workflows and Pathways
Experimental Workflow for Preliminary Toxicity Assessment
Caption: Workflow for preliminary toxicity assessment of this compound.
Hypothetical Signaling Pathway Perturbation by this compound Leading to Hepatotoxicity
Caption: Hypothetical pathway of this compound-induced hepatotoxicity.
References
Understanding the Antiproliferative Effects of XH161-180: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
XH161-180 is a potent and orally active small molecule inhibitor of Ubiquitin-Specific Peptidase 2 (USP2).[1] As a deubiquitinating enzyme (DUB), USP2 plays a critical role in regulating the stability of key cellular proteins involved in cell cycle progression and apoptosis. Its overexpression has been implicated in various malignancies, making it a compelling target for anticancer drug development. This technical guide provides an in-depth overview of the known and inferred antiproliferative effects of this compound, its mechanism of action, and the experimental methodologies relevant to its study. While specific primary research on this compound is not extensively available in the public domain, its mechanism can be largely understood through the lens of its target, USP2, and by drawing parallels with other well-characterized USP2 inhibitors, such as ML364.
Core Mechanism of Action: USP2 Inhibition
The primary mechanism of action for this compound is the inhibition of USP2. USP2 removes ubiquitin chains from substrate proteins, rescuing them from proteasomal degradation. By inhibiting USP2, this compound effectively promotes the degradation of key oncogenic proteins, leading to antiproliferative effects.
Key Substrates and Signaling Pathways
The antiproliferative activity of this compound is believed to be mediated through the destabilization of at least two key proteins: Cyclin D1 and Survivin.
-
Cyclin D1: A crucial regulator of the G1-S phase transition in the cell cycle. Its degradation leads to cell cycle arrest.[2][3][4] The inhibition of USP2 by another small molecule, ML364, has been shown to induce the degradation of Cyclin D1 and cause cell cycle arrest in colorectal cancer and mantle cell lymphoma models.[2][5]
-
Survivin: A member of the inhibitor of apoptosis protein (IAP) family that is often overexpressed in cancer cells. Its downregulation can sensitize cancer cells to apoptosis-inducing agents like TRAIL.[6]
The following diagram illustrates the proposed signaling pathway for this compound:
Quantitative Data (Hypothetical)
While specific quantitative data for this compound is not yet published, the following tables represent the types of data that would be generated to characterize its antiproliferative effects, based on data for analogous compounds like ML364.[5]
Table 1: In Vitro Antiproliferative Activity of this compound (IC50, µM)
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colorectal Carcinoma | Data not available |
| Mino | Mantle Cell Lymphoma | Data not available |
| LnCaP | Prostate Cancer | Data not available |
| MCF7 | Breast Cancer | Data not available |
Table 2: Biochemical and Cellular Target Engagement
| Assay | Target | Value |
| Biochemical IC50 | USP2 | Data not available |
| Binding Affinity (Kd) | USP2 | Data not available |
Experimental Protocols
The following are detailed methodologies for key experiments that would be used to characterize the antiproliferative effects of this compound.
Cell Viability Assay (MTT Assay)
This assay is used to measure the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cancer cells (e.g., HCT116, Mino) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the log concentration of this compound.
Western Blotting for Protein Expression
This technique is used to detect and quantify the levels of specific proteins, such as Cyclin D1 and Survivin.
-
Cell Lysis: Treat cells with this compound for the desired time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Cyclin D1, Survivin, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with this compound for 24 or 48 hours. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
The following diagram illustrates a general experimental workflow for assessing the antiproliferative effects of a compound like this compound.
Conclusion
This compound is a promising antiproliferative agent that targets the deubiquitinating enzyme USP2. Its mechanism of action, inferred from the known functions of USP2 and data from analogous inhibitors, involves the destabilization of key oncoproteins such as Cyclin D1 and Survivin, leading to cell cycle arrest and increased apoptosis. Further research with specific quantitative data and detailed experimental validation for this compound is needed to fully elucidate its therapeutic potential. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to investigate the antiproliferative effects of this compound and other USP2 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small Molecule Inhibition of the Ubiquitin-specific Protease USP2 Accelerates cyclin D1 Degradation and Leads to Cell Cycle Arrest in Colorectal Cancer and Mantle Cell Lymphoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The regulation of cyclin D1 degradation: roles in cancer development and the potential for therapeutic invention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation strategy of cyclin D1 in cancer cells and the potential clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of USP2 Enhances TRAIL-Mediated Cancer Cell Death through Downregulation of Survivin [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Use of a Novel USP2 Inhibitor, XH161-180, in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
XH161-180 is a potent and orally active inhibitor of Ubiquitin Specific Peptidase 2 (USP2).[1] USP2 is a deubiquitinating enzyme implicated in the regulation of key cellular processes, including cell cycle progression and protein stability. By inhibiting USP2, this compound leads to a decrease in the protein levels of Cyclin D1 and Angiotensin-Converting Enzyme 2 (ACE2), exhibiting antiproliferative effects.[1] This profile suggests its potential utility in cancer and virology research. These application notes provide a comprehensive guide for the use of this compound in cell culture experiments, including recommended starting concentrations, and detailed protocols for assessing its biological activity.
Introduction
The ubiquitin-proteasome system is a critical pathway for protein degradation and is essential for maintaining cellular homeostasis. Deubiquitinating enzymes (DUBs) play a crucial role in this system by removing ubiquitin tags from substrate proteins, thereby rescuing them from degradation. Ubiquitin Specific Peptidase 2 (USP2) is a DUB that has garnered significant interest as a therapeutic target due to its involvement in various diseases. USP2 regulates the stability of several key proteins, including Cyclin D1, a critical regulator of the cell cycle, and ACE2, the cellular receptor for the SARS-CoV-2 virus.
This compound is a small molecule inhibitor of USP2. Its mechanism of action involves the inhibition of USP2's deubiquitinating activity, leading to the subsequent degradation of its downstream targets. The resulting decrease in Cyclin D1 levels can induce cell cycle arrest, highlighting its potential as an anticancer agent. Furthermore, the downregulation of ACE2 suggests a possible role in modulating viral entry.
These application notes serve as a foundational guide for researchers investigating the cellular effects of this compound. The provided protocols are designed to be adapted to specific cell lines and experimental questions.
Data Presentation
As of the latest available information, specific quantitative data for this compound, such as IC50 values in various cell lines, have not been publicly disclosed. However, to provide a relevant benchmark for a USP2 inhibitor, the following table summarizes the in vitro activity of a well-characterized, selective USP2 inhibitor, ML364. Researchers are strongly encouraged to perform their own dose-response experiments to determine the optimal concentration of this compound for their specific cell system.
Table 1: In Vitro Activity of a Representative USP2 Inhibitor (ML364)
| Compound | Target | Assay | IC50 (µM) | Cell Line(s) | Reference |
| ML364 | USP2 | Biochemical Assay | 1.1 | N/A | [2] |
Experimental Protocols
The following are detailed protocols for foundational experiments to characterize the effects of this compound in a cell culture setting.
Cell Viability/Antiproliferative Assay (MTT Assay)
This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of living cells.
Materials:
-
Cancer cell lines of interest (e.g., HCT116, MCF-7)
-
This compound (stock solution prepared in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. A suggested starting concentration range is 0.1 µM to 100 µM. Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the percentage of cell viability against the logarithm of the this compound concentration and use non-linear regression to determine the IC50 value.
Western Blot Analysis of Cyclin D1 and ACE2
This protocol details the detection of Cyclin D1 and ACE2 protein levels in cells treated with this compound.
Materials:
-
Cancer cell lines of interest
-
This compound
-
Complete cell culture medium
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Tris-buffered saline with Tween 20 (TBST)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies against Cyclin D1, ACE2, and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) reagent
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound (and a vehicle control) for the chosen duration. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit.
-
Sample Preparation and SDS-PAGE: Normalize the protein amounts, add Laemmli sample buffer, and denature by heating at 95-100°C for 5 minutes. Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Detect the protein bands using an ECL reagent and an imaging system. Quantify the band intensities and normalize to the loading control to determine the relative changes in Cyclin D1 and ACE2 protein levels.
Mandatory Visualizations
Caption: Signaling pathway of USP2 inhibition by this compound.
Caption: Experimental workflow for determining cell viability (MTT Assay).
Caption: Experimental workflow for Western Blot analysis.
References
Application Notes and Protocols for USP2 Inhibitor XH161-180 in Preclinical Animal Models
Disclaimer: Publicly available information regarding specific dosages and administration protocols for XH161-180 in animal models is limited. The following application notes and protocols are based on general principles of preclinical drug development for novel small molecule inhibitors and should be adapted and optimized for specific experimental contexts.
Introduction
This compound is a potent and orally active inhibitor of Ubiquitin Specific Peptidase 2 (USP2).[1] USP2 is a deubiquitinating enzyme that plays a crucial role in regulating the stability of various proteins involved in cell cycle progression and viral entry, such as Cyclin D and Angiotensin-Converting Enzyme 2 (ACE2).[1] By inhibiting USP2, this compound can induce the degradation of these target proteins, thereby exhibiting anti-proliferative activity in cancer cells and potentially interfering with viral infections.[1] These characteristics make this compound a promising candidate for further investigation in oncology and virology research.
The following protocols provide a general framework for researchers and drug development professionals to evaluate the pharmacokinetics (PK) and in vivo efficacy of this compound in common animal models.
In Vitro Characterization (Prerequisite for Animal Studies)
Prior to in vivo administration, it is essential to characterize the in vitro activity of this compound to establish a baseline for its biological effects.
Cell-Based Proliferation Assay
Objective: To determine the concentration of this compound that inhibits the growth of a cancer cell line of interest by 50% (IC50).
Protocol:
-
Seed cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete growth medium, with concentrations ranging from 0.1 nM to 100 µM.
-
Replace the medium in the cell plates with the this compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Assess cell viability using a standard method such as the MTT or CellTiter-Glo® assay.
-
Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Target Engagement Assay (Western Blot)
Objective: To confirm that this compound leads to the degradation of its downstream target, Cyclin D1.
Protocol:
-
Treat the selected cancer cell line with this compound at concentrations around its IC50 value (e.g., 0.5x, 1x, 2x IC50) for 24 hours.
-
Lyse the cells and quantify the total protein concentration.
-
Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against Cyclin D1 and a loading control (e.g., GAPDH or β-actin).
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the relative reduction in Cyclin D1 levels.
Pharmacokinetic (PK) Studies in Animal Models
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in a relevant animal model, typically rodents.
PK Study Design and Data
The following table represents a hypothetical study design for a preliminary PK study of this compound in mice.
| Parameter | Intravenous (IV) Administration | Oral (PO) Administration |
| Animal Model | Male C57BL/6 mice, 8-10 weeks old | Male C57BL/6 mice, 8-10 weeks old |
| Number of Animals | 3 per time point | 3 per time point |
| Dosage | 2 mg/kg | 10 mg/kg |
| Vehicle | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | 0.5% Methylcellulose in water |
| Administration | Bolus injection via the tail vein | Oral gavage |
| Blood Sampling | Serial sampling from the saphenous vein | Serial sampling from the saphenous vein |
| Time Points | 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours | 0.25, 0.5, 1, 2, 4, 8, 24 hours |
| Sample Processing | Plasma separation by centrifugation | Plasma separation by centrifugation |
| Bioanalysis | LC-MS/MS | LC-MS/MS |
Protocol for PK Study in Mice
-
Acclimate male C57BL/6 mice for at least one week before the experiment.
-
Fast the animals for 4 hours before dosing, with water available ad libitum.
-
Prepare the dosing formulations for IV and PO administration as described in the table above.
-
Administer this compound to the respective groups via tail vein injection or oral gavage.
-
At the specified time points, collect approximately 50 µL of blood into EDTA-coated tubes.
-
Centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis by LC-MS/MS.
-
Analyze the plasma concentrations of this compound and calculate key PK parameters such as Cmax, Tmax, AUC, and oral bioavailability.
In Vivo Efficacy Studies
Objective: To evaluate the anti-tumor efficacy of this compound in a xenograft mouse model.
Xenograft Efficacy Study Design
The following table outlines a representative design for an efficacy study.
| Parameter | Details |
| Animal Model | Female athymic nude mice, 6-8 weeks old |
| Tumor Model | Subcutaneous implantation of 5 x 10^6 human cancer cells (e.g., A549) |
| Treatment Groups | 1. Vehicle (PO, daily)2. This compound (10 mg/kg, PO, daily)3. This compound (30 mg/kg, PO, daily)4. Positive Control (e.g., standard-of-care chemotherapy) |
| Number of Animals | 8-10 per group |
| Treatment Start | When tumors reach an average volume of 100-150 mm³ |
| Dosing Duration | 21 days |
| Endpoints | Tumor volume, body weight, clinical observations |
| Data Analysis | Tumor Growth Inhibition (TGI) |
Protocol for Xenograft Efficacy Study
-
Subcutaneously implant the selected human cancer cells into the flank of each athymic nude mouse.
-
Monitor tumor growth regularly using calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach the desired volume, randomize the mice into the treatment groups.
-
Administer the vehicle, this compound, or positive control daily via oral gavage for the duration of the study.
-
Measure tumor volume and body weight twice weekly.
-
Monitor the animals for any signs of toxicity or adverse effects.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, target engagement).
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
Visualizations
Caption: Simplified signaling pathway of USP2 and its inhibition by this compound.
Caption: General experimental workflow for preclinical evaluation of a novel inhibitor.
References
Application Notes and Protocols for Measuring USP2 Inhibition by XH161-180
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitin-Specific Protease 2 (USP2) is a deubiquitinating enzyme (DUB) that plays a critical role in various cellular processes by removing ubiquitin from specific substrate proteins, thereby rescuing them from proteasomal degradation. USP2 is involved in the regulation of the cell cycle, circadian rhythm, inflammatory responses, and antiviral responses.[1] Its dysregulation has been implicated in the progression of several diseases, including cancer.[2] Key substrates of USP2 include Cyclin D1, a crucial regulator of cell cycle progression, and Angiotensin-Converting Enzyme 2 (ACE2), the receptor for SARS-CoV-2.[3][4]
XH161-180 is a potent and orally active inhibitor of USP2.[3] By inhibiting USP2, this compound promotes the degradation of proteins like Cyclin D1 and ACE2, leading to anti-proliferative effects and potential antiviral activity.[3] These characteristics make this compound a valuable tool for studying USP2 function and a potential therapeutic candidate for diseases such as cancer and viral infections dependent on ACE2.[3]
Signaling Pathways Involving USP2
USP2 exerts its influence on cellular function by deubiquitinating and stabilizing key proteins in various signaling pathways.
USP2 and Cell Cycle Regulation via Cyclin D1
USP2a, an isoform of USP2, directly interacts with and stabilizes Cyclin D1, a critical protein for the G1/S phase transition in the cell cycle.[1] By removing ubiquitin chains from Cyclin D1, USP2a prevents its degradation by the proteasome, leading to increased Cyclin D1 levels and promoting cell cycle progression.[5][6] Inhibition of USP2 by compounds like this compound is expected to decrease Cyclin D1 stability, leading to cell cycle arrest.[5]
USP2 and p53 Regulation through MDM2
USP2 can indirectly regulate the tumor suppressor protein p53. It does so by deubiquitinating and stabilizing Murine Double Minute 2 (MDM2), an E3 ubiquitin ligase that targets p53 for degradation.[7] By stabilizing MDM2, USP2 promotes the degradation of p53, thereby inhibiting its tumor-suppressive functions.[7]
Quantitative Data for USP2 Inhibitors
The inhibitory potency of compounds against USP2 is typically determined through biochemical assays and reported as the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki). While specific quantitative data for this compound is not publicly available in the provided search results, the table below includes data for a known USP2 inhibitor, ML364, for reference. Researchers should experimentally determine the IC50 of this compound using the protocols provided.
| Compound | Assay Type | Substrate | IC50 (µM) | Ki (µM) | Reference |
| ML364 | Biochemical | Di-ubiquitin | 1.1 | - | [6] |
| ML364 | Cell-based (Cyclin D1 degradation) | Endogenous Cyclin D1 | 0.97 | - | [5] |
| Ubiquitin | Biochemical | Ubiquitin-AMC | - | 2.8 | [8] |
| This compound | Biochemical | Ubiquitin-AMC | To be determined | To be determined | |
| This compound | Cell-based | Endogenous Substrate | To be determined | To be determined |
Experimental Protocols
Biochemical Assay for USP2 Inhibition using a Fluorogenic Substrate
This protocol describes a high-throughput screening (HTS) compatible assay to determine the in vitro inhibitory activity of this compound against purified USP2 enzyme. The assay utilizes a fluorogenic substrate, Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC), which upon cleavage by USP2, releases the fluorescent AMC molecule.[2][9][10]
Principle: In its conjugated form, the fluorescence of AMC is quenched. When USP2 cleaves the ubiquitin from AMC, the free AMC fluoresces, and the increase in fluorescence is directly proportional to USP2 activity.[10] An inhibitor will reduce the rate of this cleavage, resulting in a lower fluorescent signal.
Workflow:
Materials:
-
Purified human USP2 enzyme
-
Ubiquitin-AMC substrate
-
Assay Buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 5 mM DTT)
-
This compound
-
DMSO (for compound dilution)
-
96-well black, flat-bottom plates
-
Fluorescence plate reader
Protocol:
-
Prepare this compound dilutions: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in assay buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Prepare enzyme solution: Dilute the purified USP2 enzyme to the desired concentration in assay buffer.
-
Assay Plate Setup:
-
To each well of a 96-well plate, add 25 µL of the diluted this compound or vehicle control (assay buffer with the same percentage of DMSO).
-
Add 50 µL of the diluted USP2 enzyme solution to each well.
-
Include controls: "no enzyme" wells (add 50 µL of assay buffer instead of enzyme) and "no inhibitor" wells (add vehicle control).
-
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 25 µL of the Ub-AMC substrate solution to each well to start the reaction.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at an excitation wavelength of ~350 nm and an emission wavelength of ~460 nm.[9][10] Take readings every 1-2 minutes for 30-60 minutes.
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_no_enzyme) / (Rate_no_inhibitor - Rate_no_enzyme))
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based Assay for USP2 Inhibition: Western Blot Analysis of Substrate Degradation
This protocol measures the effect of this compound on the stability of an endogenous USP2 substrate, such as Cyclin D1 or ACE2, in cultured cells. Inhibition of USP2 should lead to a decrease in the steady-state levels of its substrates.[3][5]
Principle: Treating cells with this compound will inhibit USP2, leading to the ubiquitination and subsequent proteasomal degradation of its substrates. This reduction in substrate protein levels can be detected by Western blotting.
Workflow:
Materials:
-
Cell line expressing the target substrate (e.g., HCT116 for Cyclin D1, Calu-3 for ACE2)[4][5]
-
Complete cell culture medium
-
This compound
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin D1, anti-ACE2, anti-USP2, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for a specified time course (e.g., 6, 12, 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, incubate on ice for 15-30 minutes.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-Cyclin D1) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
-
Detection and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometry analysis to quantify the band intensities. Normalize the intensity of the target protein band to the loading control.
-
Compare the levels of the target protein in this compound-treated samples to the vehicle control. A dose- and time-dependent decrease in the substrate level indicates USP2 inhibition.[5]
-
References
- 1. Ubiquitin Specific Protease 2: Structure, Isoforms, Cellular Function, Related Diseases and Its Inhibitors [techscience.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. USP2 inhibition prevents infection with ACE2-dependent coronaviruses in vitro and is protective against SARS-CoV-2 in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small Molecule Inhibition of the Ubiquitin-specific Protease USP2 Accelerates cyclin D1 Degradation and Leads to Cell Cycle Arrest in Colorectal Cancer and Mantle Cell Lymphoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small Molecule Inhibition of the Ubiquitin-specific Protease USP2 Accelerates cyclin D1 Degradation and Leads to Cell Cycle Arrest in Colorectal Cancer and Mantle Cell Lymphoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. USP2-Related Cellular Signaling and Consequent Pathophysiological Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural Basis of Ubiquitin Recognition by the Deubiquitinating Protease USP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. amsbio.com [amsbio.com]
Application Notes and Protocols: XH161-180 for ACE2-Dependent Viral Infection Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The entry of several coronaviruses, including SARS-CoV-2, into host cells is critically dependent on the interaction between the viral spike (S) protein and the host cell receptor, angiotensin-converting enzyme 2 (ACE2). Consequently, the modulation of ACE2 expression or its interaction with the S protein represents a promising therapeutic strategy against these viral infections. XH161-180 is a potent and orally active small molecule inhibitor of Ubiquitin Specific Peptidase 2 (USP2).[1][2][3] Emerging evidence indicates that this compound decreases the cellular protein levels of ACE2, suggesting a novel, host-directed antiviral strategy.[4][5][6]
These application notes provide a comprehensive guide for researchers to evaluate the efficacy of this compound in ACE2-dependent viral infection assays. The protocols outlined below detail methods to quantify the effect of this compound on ACE2 expression and its subsequent impact on viral entry and replication.
Mechanism of Action
This compound inhibits the deubiquitinase USP2.[1][2] Deubiquitinating enzymes (DUBs) play a crucial role in rescuing proteins from proteasomal degradation by removing ubiquitin chains. Inhibition of USP2 by this compound is proposed to increase the ubiquitination of ACE2, leading to its enhanced degradation by the proteasome.[7][8][9] This reduction in cell surface ACE2 levels limits the primary receptor available for viral entry, thereby inhibiting infection by ACE2-dependent viruses.
Data Presentation
The following tables present illustrative data for the characterization of this compound.
Table 1: Effect of this compound on ACE2 Protein Expression in A549-hACE2 Cells
| This compound Concentration (µM) | Relative ACE2 Expression (Western Blot, % of Control) | Cell Surface ACE2 (Flow Cytometry, % of Control) |
| 0 (Vehicle) | 100 ± 5.2 | 100 ± 4.5 |
| 0.1 | 85.3 ± 6.1 | 88.1 ± 5.3 |
| 1 | 52.7 ± 4.8 | 55.4 ± 3.9 |
| 10 | 21.5 ± 3.9 | 24.0 ± 2.8 |
| 50 | 8.2 ± 2.1 | 10.5 ± 1.9 |
| IC₅₀ (µM) | 1.5 | 1.8 |
Table 2: Antiviral Activity and Cytotoxicity of this compound
| Assay Type | Virus Strain | Cell Line | Endpoint | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| Pseudovirus Neutralization Assay | SARS-CoV-2 Spike | HEK293T-hACE2 | Luciferase Activity | 2.1 | >100 | >47.6 |
| Plaque Reduction Neutralization Test | SARS-CoV-2 (USA-WA1/2020) | Vero E6 | Plaque Formation | 2.5 | >100 | >40.0 |
| Cytotoxicity Assay | - | Vero E6 | Cell Viability (MTT) | - | >100 | - |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Quantification of ACE2 Protein Levels by Western Blot
This protocol details the immunodetection of ACE2 protein in cell lysates following treatment with this compound.
Materials:
-
A549 cells stably expressing human ACE2 (A549-hACE2)
-
This compound
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk in TBST)
-
Primary antibodies: anti-ACE2 and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed A549-hACE2 cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50 µM) or vehicle control (DMSO) for 24-48 hours.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 15 minutes. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay according to the manufacturer's instructions.
-
SDS-PAGE: Normalize protein concentrations for all samples. Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes. Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against ACE2 and β-actin (diluted in blocking buffer) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the ACE2 band intensity to the β-actin band intensity.
Protocol 2: Quantification of Cell Surface ACE2 by Flow Cytometry
This protocol measures the level of ACE2 expression on the cell surface.
Materials:
-
A549-hACE2 cells
-
This compound
-
PBS with 1% BSA (FACS buffer)
-
Primary antibody: anti-ACE2 (extracellular domain)
-
Fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488)
-
Fixation buffer (e.g., 4% paraformaldehyde) - optional
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat A549-hACE2 cells with this compound as described in Protocol 1.
-
Cell Harvesting: Gently detach cells using a non-enzymatic cell dissociation solution. Wash the cells twice with ice-cold FACS buffer by centrifuging at 300 x g for 5 minutes.
-
Primary Antibody Staining: Resuspend the cell pellet in FACS buffer containing the primary anti-ACE2 antibody. Incubate for 30-60 minutes on ice, protected from light.
-
Washing: Wash the cells twice with FACS buffer to remove unbound primary antibody.
-
Secondary Antibody Staining: Resuspend the cell pellet in FACS buffer containing the fluorescently-conjugated secondary antibody. Incubate for 30 minutes on ice, protected from light.
-
Final Wash: Wash the cells twice with FACS buffer.
-
Data Acquisition: Resuspend the cells in 300-500 µL of FACS buffer and analyze on a flow cytometer.
-
Analysis: Gate on the live cell population and quantify the mean fluorescence intensity (MFI) for each sample. Normalize the MFI of treated samples to the vehicle control.
Protocol 3: SARS-CoV-2 Pseudovirus Neutralization Assay
This assay uses a replication-defective virus expressing the SARS-CoV-2 S protein and a reporter gene (e.g., luciferase) to quantify viral entry.[1][10][11][12]
Materials:
-
HEK293T cells stably expressing human ACE2 (HEK293T-hACE2)
-
SARS-CoV-2 S protein pseudotyped lentivirus (or other viral vector) carrying a luciferase reporter gene
-
This compound
-
Complete cell culture medium
-
96-well white, clear-bottom plates
-
Luciferase assay reagent
Procedure:
-
Cell Seeding: Seed HEK293T-hACE2 cells in a 96-well white, clear-bottom plate at a density of 1-2 x 10⁴ cells per well and incubate overnight.
-
Compound Pre-treatment: Treat the cells with serial dilutions of this compound for 24-48 hours to allow for ACE2 downregulation.
-
Pseudovirus Infection: Following pre-treatment, infect the cells with a predetermined amount of SARS-CoV-2 pseudovirus.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Luciferase Assay: Remove the culture medium and add luciferase assay reagent to each well according to the manufacturer's protocol.
-
Data Reading: Measure the luminescence using a plate reader.
-
Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. Determine the half-maximal effective concentration (EC₅₀) by fitting the data to a dose-response curve.
Protocol 4: Plaque Reduction Neutralization Test (PRNT)
This is the gold standard assay for quantifying the inhibition of live, infectious virus.[3][13][14][15]
Materials:
-
Vero E6 cells
-
Live, infectious SARS-CoV-2
-
This compound
-
Complete cell culture medium
-
Overlay medium (e.g., containing methylcellulose)
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed Vero E6 cells in 12- or 24-well plates and grow to confluency.
-
Compound Pre-treatment: Pre-treat the confluent cell monolayers with serial dilutions of this compound for 24-48 hours.
-
Virus Infection: Remove the medium containing the compound and infect the cells with a standardized amount of SARS-CoV-2 (e.g., 50-100 plaque-forming units per well) for 1 hour at 37°C.
-
Overlay Application: Remove the virus inoculum and add the overlay medium containing the corresponding concentrations of this compound.
-
Incubation: Incubate the plates for 2-3 days at 37°C to allow for plaque formation.
-
Plaque Staining: Fix the cells (e.g., with 10% formalin) and then stain with crystal violet solution.
-
Plaque Counting: Wash the plates with water and count the number of plaques in each well.
-
Analysis: Calculate the percentage of plaque reduction for each concentration of this compound relative to the virus control. Determine the EC₅₀.
Protocol 5: Cytotoxicity Assay (MTT Assay)
This assay is crucial to ensure that the observed antiviral effect is not due to cell death.[16][17][18][19]
Materials:
-
Vero E6 cells (or other cell line used in the antiviral assay)
-
This compound
-
Complete cell culture medium
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at the same density as in the antiviral assays.
-
Compound Treatment: Treat the cells with the same serial dilutions of this compound used in the antiviral assays.
-
Incubation: Incubate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the half-maximal cytotoxic concentration (CC₅₀).
References
- 1. A Simplified SARS-CoV-2 Pseudovirus Neutralization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Safe and Accessible Cell-Based Spike–ACE2 Binding Assay for Evaluating SARS-CoV-2 Neutralization Activity in Biological Samples Using Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 4. atsjournals.org [atsjournals.org]
- 5. molbiolcell.org [molbiolcell.org]
- 6. Identification of a pharmacological approach to reduce ACE2 expression and development of an in vitro COVID-19 viral entry model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. USP2 inhibition prevents infection with ACE2-dependent coronaviruses in vitro and is protective against SARS-CoV-2 in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. USP2 inhibition prevents infection with ACE2-dependent coronaviruses in vitro and is protective against SARS-CoV-2 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. USP2 inhibition prevents infection with ACE2-dependent coronaviruses in vitro and is protective against SARS-CoV-2 in mice – ScienceOpen [scienceopen.com]
- 10. berthold.com [berthold.com]
- 11. berthold.com [berthold.com]
- 12. Pseudovirus Neutralizing Antibody Assay (Luciferase) | Abnova [abnova.com]
- 13. An Overview of the Conventional and Novel Methods Employed for SARS-CoV-2 Neutralizing Antibody Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bioagilytix.com [bioagilytix.com]
- 15. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 16. MTT colorimetric assay system for the screening of anti-orthomyxo- and anti-paramyxoviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. MTT assay protocol | Abcam [abcam.com]
Application Notes and Protocols: Evaluating Cyclin D Degradation Induced by XH161-180
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin D1, a key regulator of the cell cycle, is frequently overexpressed in various cancers, contributing to uncontrolled cell proliferation.[1][2] The degradation of cyclin D1 is a tightly regulated process, primarily mediated by the ubiquitin-proteasome system.[1][3][4] Targeting cyclin D1 degradation presents a promising therapeutic strategy for cancer treatment.[1][5] XH161-180 is a potent and orally active inhibitor of Ubiquitin Specific Peptidase 2 (USP2) that has been shown to decrease cyclin D protein levels and exhibit antiproliferative activity, suggesting its potential in cancer research.[6]
These application notes provide detailed protocols for evaluating the degradation of cyclin D induced by this compound. The described techniques are essential for researchers and drug development professionals working to characterize the mechanism of action of this compound and similar compounds.
Signaling Pathway of Cyclin D Degradation
Cyclin D1 levels are regulated by a balance of synthesis and degradation. Degradation is initiated by phosphorylation, primarily on threonine-286 (T286), which signals for its ubiquitination and subsequent degradation by the 26S proteasome.[1][4][7] USP2 is a deubiquitinating enzyme that can counteract this process by removing ubiquitin chains from target proteins, thereby stabilizing them. Inhibition of USP2 by this compound is expected to enhance the degradation of its substrates, including cyclin D.
Caption: Cyclin D degradation pathway and the inhibitory action of this compound.
Key Experimental Techniques
Several key techniques can be employed to evaluate the effect of this compound on cyclin D degradation.
| Technique | Purpose | Quantitative Data Obtained |
| Western Blotting | To determine the relative abundance of cyclin D protein in cells treated with this compound. | Densitometric analysis of protein bands to quantify changes in cyclin D levels. |
| Immunoprecipitation (IP) | To isolate cyclin D and its interacting partners to study post-translational modifications like ubiquitination. | Quantification of ubiquitinated cyclin D levels. |
| Cycloheximide (B1669411) (CHX) Chase Assay | To determine the half-life of cyclin D protein in the presence and absence of this compound. | Protein decay curves and calculated half-life values. |
| Cell Viability/Cytotoxicity Assays | To assess the effect of this compound-induced cyclin D degradation on cell proliferation and survival.[8][9][10][11][12] | IC50 values, percentage of viable cells, or cytotoxicity percentage. |
Experimental Protocols
Western Blotting for Cyclin D
This protocol outlines the steps to quantify changes in cyclin D protein levels following treatment with this compound.[13]
Caption: Western Blotting experimental workflow.
a. Cell Lysis:
-
Culture cells to the desired confluency and treat with various concentrations of this compound for different time points.
-
Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[13]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.[13]
-
Transfer the supernatant (protein lysate) to a new tube.
b. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
c. SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13]
d. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature.[13]
-
Incubate the membrane with a primary antibody specific for Cyclin D1 overnight at 4°C.[13][14][15]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[14]
e. Data Analysis:
-
Capture the image using a chemiluminescence imaging system.
-
Perform densitometric analysis of the bands corresponding to cyclin D and a loading control (e.g., GAPDH or β-actin).
-
Normalize the cyclin D band intensity to the loading control.
Immunoprecipitation of Ubiquitinated Cyclin D
This protocol is designed to isolate ubiquitinated cyclin D to confirm that this compound enhances its degradation via the ubiquitin-proteasome pathway.
Caption: Immunoprecipitation experimental workflow.
a. Cell Lysis:
-
Treat cells with this compound and a proteasome inhibitor (e.g., MG132) to allow accumulation of ubiquitinated proteins.
-
Lyse cells in a modified RIPA buffer containing a deubiquitinase inhibitor (e.g., N-ethylmaleimide, NEM).
b. Immunoprecipitation:
-
Pre-clear the cell lysate with Protein A/G magnetic beads.[16]
-
Incubate the pre-cleared lysate with an anti-Cyclin D antibody overnight at 4°C.[16][17]
-
Add Protein A/G magnetic beads and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.[16]
-
Wash the beads several times with lysis buffer to remove non-specific binding.
c. Elution and Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Perform Western blotting as described above, but probe the membrane with an anti-ubiquitin antibody to detect ubiquitinated cyclin D.
Cycloheximide (CHX) Chase Assay
This assay measures the rate of protein degradation to determine if this compound shortens the half-life of cyclin D.
a. Experimental Procedure:
-
Seed cells and allow them to adhere overnight.
-
Pre-treat cells with either vehicle or this compound for a specified time.
-
Add cycloheximide (CHX), a protein synthesis inhibitor, to all wells.
-
Harvest cells at various time points after CHX addition (e.g., 0, 30, 60, 90, 120 minutes).
-
Lyse the cells and perform Western blotting for cyclin D as described previously.
b. Data Analysis:
-
Quantify the cyclin D band intensity at each time point and normalize to the 0-minute time point.
-
Plot the relative cyclin D levels against time for both vehicle and this compound treated cells.
-
Calculate the half-life of cyclin D under each condition. A shorter half-life in the presence of this compound indicates accelerated degradation.
Cell Viability and Cytotoxicity Assays
These assays determine the functional consequence of this compound-induced cyclin D degradation on cell survival and proliferation.
a. Assay Principles:
-
MTT/XTT/MTS Assays: Measure the metabolic activity of viable cells by the reduction of a tetrazolium salt to a colored formazan (B1609692) product.[11][12]
-
ATP-based Assays: Quantify the amount of ATP in metabolically active cells, which is proportional to the number of viable cells.[11]
-
LDH Release Assay: Measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.[12]
-
Live/Dead Staining: Uses fluorescent dyes to differentiate between live and dead cells, often analyzed by flow cytometry or fluorescence microscopy.[11]
b. General Protocol (MTT Assay Example):
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat cells with a range of this compound concentrations for 24, 48, or 72 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours to allow formazan crystal formation in viable cells.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value of this compound.
Data Presentation
All quantitative data should be summarized in tables for clear comparison.
Table 1: Effect of this compound on Cyclin D Protein Levels
| Treatment | Concentration (µM) | Time (h) | Relative Cyclin D Level (Normalized to Control) |
| Vehicle | - | 24 | 1.00 ± 0.05 |
| This compound | 1 | 24 | 0.65 ± 0.04 |
| This compound | 5 | 24 | 0.32 ± 0.03 |
| This compound | 10 | 24 | 0.15 ± 0.02 |
Table 2: Effect of this compound on Cyclin D Half-Life
| Treatment | Cyclin D Half-Life (min) |
| Vehicle | 45 ± 5 |
| This compound (5 µM) | 25 ± 3 |
Table 3: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | IC50 (µM) after 72h |
| Breast Cancer (MCF-7) | 2.5 ± 0.3 |
| Colon Cancer (HCT116) | 4.1 ± 0.5 |
| Mantle Cell Lymphoma (JeKo-1) | 1.8 ± 0.2 |
Conclusion
The protocols and techniques outlined in these application notes provide a comprehensive framework for investigating the effects of this compound on cyclin D degradation. By employing these methods, researchers can effectively characterize the mechanism of action of this and other potential anti-cancer compounds that target protein stability. The combination of biochemical assays to directly measure protein levels and degradation rates with cell-based assays to assess the functional consequences provides a robust approach for drug development and cancer research.
References
- 1. The regulation of cyclin D1 degradation: roles in cancer development and the potential for therapeutic invention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin D Degradation by E3 Ligases in Cancer Progression and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactome | Ubiquitin-dependent degradation of Cyclin D [reactome.org]
- 4. Inhibition of cyclin D1 phosphorylation on threonine-286 prevents its rapid degradation via the ubiquitin-proteasome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploiting targeted degradation of cyclins and cyclin-dependent kinases for cancer therapeutics: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Phosphorylation-dependent ubiquitination of cyclin D1 by the SCFFBX4-αBcrystallin complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays: An Overview | MolecularCloud [molecularcloud.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
- 12. Cell viability assays | Abcam [abcam.com]
- 13. benchchem.com [benchchem.com]
- 14. Western blot analysis for cyclin D1 and cyclin E1 [bio-protocol.org]
- 15. Cyclin D1 Antibody | Cell Signaling Technology [cellsignal.com]
- 16. Effective immunoprecipitation (IP) of cell cycle proteins Cyclin D, Cyclin E, Cyclin B and Cdk1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. The cyclin D1-CDK4 oncogenic interactome enables identification of potential novel oncogenes and clinical prognosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for USP2 Inhibitor XH161-180 in In Vivo Cancer Studies
Disclaimer: Publicly available information on the specific in vivo treatment protocols and comprehensive quantitative data for XH161-180 is limited. The following application notes and protocols are based on the known mechanism of this compound as a USP2 (Ubiquitin Specific Peptidase 2) inhibitor and general best practices for in vivo cancer research. These should be considered as a representative framework for designing and conducting preclinical studies.
Introduction
This compound is a potent and orally active inhibitor of Ubiquitin Specific Peptidase 2 (USP2).[1] USP2 is a deubiquitinating enzyme that has been implicated in the regulation of several cellular processes, including cell cycle progression and protein stability. Notably, USP2 can deubiquitinate and stabilize key oncogenic proteins, such as Cyclin D1, promoting cell proliferation. By inhibiting USP2, this compound is expected to decrease the levels of such proteins, leading to anti-proliferative effects in cancer cells.[1] These application notes provide a detailed protocol for evaluating the anti-tumor efficacy of this compound in a xenograft mouse model.
Data Presentation
Table 1: Hypothetical In Vivo Efficacy of this compound in a Xenograft Model
| Treatment Group | Dosage (mg/kg, p.o., daily) | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 0 | 1500 ± 250 | 0 | +5.0 |
| This compound | 25 | 900 ± 180 | 40 | +2.1 |
| This compound | 50 | 525 ± 110 | 65 | -1.5 |
| This compound | 100 | 225 ± 60 | 85 | -4.2 |
| Positive Control (e.g., Doxorubicin) | 5 (i.p., weekly) | 300 ± 80 | 80 | -8.0 |
Data are presented as mean ± standard deviation. Tumor growth inhibition is calculated relative to the vehicle control group. Body weight change is monitored as a general indicator of toxicity.
Experimental Protocols
Cell Culture and Xenograft Tumor Model Establishment
-
Cell Line: Select a cancer cell line with documented high expression of USP2 and dependency on pathways regulated by USP2 (e.g., Cyclin D1-driven cancers). For this protocol, we will use a hypothetical human breast cancer cell line (e.g., MCF-7).
-
Cell Culture: Culture MCF-7 cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Animal Model: Use female athymic nude mice (nu/nu), 6-8 weeks old.
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 MCF-7 cells in 100 µL of a 1:1 mixture of Matrigel and sterile phosphate-buffered saline (PBS) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers every 3-4 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
In Vivo Drug Administration
-
Group Allocation: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group) as detailed in Table 1.
-
Drug Preparation:
-
Vehicle: Prepare a solution of 0.5% carboxymethylcellulose (CMC) in sterile water.
-
This compound: Suspend this compound powder in the vehicle to the desired concentrations (e.g., 2.5 mg/mL, 5 mg/mL, and 10 mg/mL for 25, 50, and 100 mg/kg doses, respectively, assuming a 10 mL/kg dosing volume). Sonicate briefly to ensure a uniform suspension. Prepare fresh daily.
-
-
Administration: Administer this compound or vehicle control orally (p.o.) via gavage once daily for 21 consecutive days.
-
Positive Control: Administer a standard-of-care chemotherapy agent (e.g., Doxorubicin) intraperitoneally (i.p.) at a clinically relevant dose and schedule to validate the model's responsiveness.
-
Monitoring: Record body weight and assess the general health of the mice every 2-3 days.
Pharmacodynamic and Post-Mortem Analysis
-
Tissue Collection: At the end of the treatment period, euthanize the mice and excise the tumors. A portion of the tumor can be flash-frozen in liquid nitrogen for molecular analysis, and the remainder fixed in 10% neutral buffered formalin for immunohistochemistry.
-
Western Blot Analysis: Homogenize frozen tumor samples to extract proteins. Perform Western blot analysis to measure the protein levels of USP2, Cyclin D1, and markers of apoptosis (e.g., cleaved Caspase-3).
-
Immunohistochemistry (IHC): Stain formalin-fixed, paraffin-embedded tumor sections for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL).
Mandatory Visualizations
Signaling Pathway of USP2 Inhibition by this compound
Caption: Proposed mechanism of action for this compound.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for a xenograft efficacy study.
References
Application Notes and Protocols for Studying Deubiquitinating Enzyme Function with XH161-180
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deubiquitinating enzymes (DUBs) are critical regulators of the ubiquitin-proteasome system, playing a pivotal role in controlling protein stability and function. By removing ubiquitin moieties from substrate proteins, DUBs counteract the action of E3 ubiquitin ligases and rescue proteins from degradation, thereby influencing a myriad of cellular processes. The dysregulation of DUBs has been implicated in the pathogenesis of numerous diseases, including cancer and viral infections, making them attractive targets for therapeutic intervention.
XH161-180 is a potent and orally active small molecule inhibitor of Ubiquitin Specific Peptidase 2 (USP2).[1] By inhibiting USP2, this compound leads to the decreased stability of key cellular proteins, such as Cyclin D1 and Angiotensin-Converting Enzyme 2 (ACE2).[1] This activity gives this compound significant potential for research in oncology and virology. These application notes provide a comprehensive overview of the use of this compound to study DUB function, complete with detailed protocols and data presentation guidelines.
Mechanism of Action
This compound functions by directly inhibiting the catalytic activity of the USP2 deubiquitinating enzyme. USP2 is known to remove ubiquitin chains from specific substrate proteins, thereby preventing their recognition and subsequent degradation by the proteasome. By blocking USP2 activity, this compound promotes the ubiquitination and degradation of its substrates. Two key substrates of USP2 are Cyclin D1, a crucial regulator of cell cycle progression, and ACE2, the cellular receptor for SARS-CoV-2. The degradation of these proteins upon treatment with this compound underlies its antiproliferative effects and its potential as a tool for viral infection research.
Caption: Mechanism of this compound action on Cyclin D1 stability.
Quantitative Data Presentation
To facilitate the comparison of experimental results, all quantitative data should be summarized in clearly structured tables. As specific quantitative data for this compound is not publicly available, the following tables present data for ML364, another well-characterized selective USP2 inhibitor, as a representative example.[2]
Table 1: In Vitro Inhibitory Activity of a Representative USP2 Inhibitor (ML364)
| Parameter | Value |
| Target Enzyme | USP2 |
| IC50 | 1.1 µM[2] |
| Binding Affinity (Kd) | 5.2 µM[2] |
| Inhibition Type | Selective[2] |
Table 2: Cellular Activity of a Representative USP2 Inhibitor (ML364)
| Cell Line | Assay | Endpoint | Result |
| HCT116 | Cell Viability | Proliferation | Antiproliferative activity observed[3] |
| Mino | Cell Viability | Proliferation | Antiproliferative activity observed[3] |
| HCT116 | Western Blot | Cyclin D1 Levels | Time and dose-dependent decrease[2][3] |
| Mino | Western Blot | Cyclin D1 Levels | Time and dose-dependent decrease[3] |
| HCT116 | Flow Cytometry | Cell Cycle | G1 arrest[3] |
| Mino | Flow Cytometry | Cell Cycle | G1 arrest[3] |
Experimental Protocols
The following are detailed protocols for key experiments to study the function of USP2 using this compound.
In Vitro Deubiquitinase Activity Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified USP2. A fluorogenic ubiquitin substrate, such as Ubiquitin-AMC, is commonly used.
Caption: Workflow for an in vitro DUB activity assay.
Materials:
-
Purified recombinant USP2 enzyme
-
This compound
-
Ubiquitin-AMC substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)
-
DMSO (for compound dilution)
-
384-well black assay plates
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of this compound in assay buffer to create a range of concentrations for testing. Also, prepare a DMSO-only control.
-
Add 5 µL of diluted this compound or DMSO control to the wells of a 384-well plate.
-
Dilute the purified USP2 enzyme in assay buffer to the desired working concentration (e.g., 2X final concentration).
-
Add 5 µL of the diluted USP2 enzyme solution to each well.
-
Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Prepare the Ubiquitin-AMC substrate in assay buffer to a 2X final concentration.
-
Initiate the reaction by adding 10 µL of the Ubiquitin-AMC solution to each well.
-
Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence (Excitation: ~380 nm, Emission: ~460 nm) over time (e.g., every 2 minutes for 30-60 minutes) at 37°C.
-
Determine the initial reaction velocity (V₀) for each concentration of this compound.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Western Blot Analysis of Cyclin D1 Degradation
This protocol is used to determine the effect of this compound on the protein levels of Cyclin D1 in cultured cells.
Materials:
-
Cancer cell line expressing Cyclin D1 (e.g., HCT116, MCF7)
-
This compound
-
Cell culture medium and supplements
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Cyclin D1, anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a DMSO control) for a specified time course (e.g., 6, 12, 24 hours).
-
Wash the cells twice with ice-cold PBS and lyse them in RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Cyclin D1 antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Quantify the band intensities to determine the relative decrease in Cyclin D1 levels.
Cell Viability Assay
This assay measures the effect of this compound on the proliferation and viability of cancer cells. The MTT or XTT assay is a common method.
Caption: Workflow for a cell viability assay.
Materials:
-
Cancer cell line of interest
-
This compound
-
Cell culture medium and supplements
-
96-well cell culture plates
-
MTT or XTT reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound (and a DMSO control).
-
Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
For an MTT assay, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours. Then, add 100 µL of solubilization solution and incubate overnight.
-
For an XTT assay, prepare the XTT/electron coupling reagent mixture and add it to each well. Incubate for 2-4 hours.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the DMSO control and plot the results to determine the GI50 (concentration for 50% growth inhibition).
Conclusion
This compound is a valuable tool for investigating the function of the deubiquitinating enzyme USP2. By utilizing the protocols and data presentation guidelines outlined in these application notes, researchers can effectively characterize the biochemical and cellular effects of this potent inhibitor. The ability of this compound to induce the degradation of key proteins like Cyclin D1 and ACE2 provides a powerful approach to explore the role of USP2 in cell cycle regulation, cancer progression, and viral entry mechanisms. As with any small molecule inhibitor, it is crucial to include appropriate controls in all experiments to ensure the specificity of the observed effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small Molecule Inhibition of the Ubiquitin-specific Protease USP2 Accelerates cyclin D1 Degradation and Leads to Cell Cycle Arrest in Colorectal Cancer and Mantle Cell Lymphoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting XH161-180 solubility issues in vitro
Welcome to the technical support center for XH161-180. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting solubility issues and effectively using this compound in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and orally active inhibitor of Ubiquitin carboxyl-terminal hydrolase 2 (USP2).[1] USP2 is a deubiquitinating enzyme (DUB) that removes ubiquitin tags from target proteins, thereby rescuing them from proteasomal degradation. By inhibiting USP2, this compound leads to the accumulation of ubiquitinated proteins, which can affect various cellular processes, including cell cycle progression and protein stability.[1] Specifically, this compound has been shown to decrease the protein levels of cyclin D and ACE2, and it exhibits antiproliferative activity.[1] This makes it a compound of interest for research in cancer and viral infections dependent on ACE2.[1]
Q2: I am observing precipitation after adding this compound to my cell culture medium. What are the common causes?
A2: Precipitation of small molecule inhibitors like this compound in aqueous solutions such as cell culture media is a common issue. Several factors can contribute to this:
-
Low Aqueous Solubility: Many small molecule inhibitors are hydrophobic and have inherently poor solubility in water-based solutions.
-
Solvent Shock: A rapid change in solvent polarity when diluting a concentrated stock solution (typically in an organic solvent like DMSO) into the aqueous culture medium can cause the compound to precipitate out of solution.
-
High Compound Concentration: The final concentration of this compound in your experiment may exceed its solubility limit in the cell culture medium.
-
Media Components: Interactions with salts, proteins (especially in serum-containing media), and other components of the culture medium can reduce the solubility of the compound.
-
Temperature Changes: Shifting the medium from cold storage to a 37°C incubator can affect the solubility of some compounds.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: For many hydrophobic small molecules, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions. It is crucial to use anhydrous, high-purity DMSO to prevent compound degradation.
Q4: What is the maximum recommended concentration of DMSO in my cell culture?
A4: To avoid cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible. A concentration of 0.5% (v/v) or lower is generally well-tolerated by most cell lines. However, it is always best to perform a vehicle control experiment (medium with the same final DMSO concentration without the compound) to assess the impact of the solvent on your specific cell line and assay.
Troubleshooting Guide: Solubility Issues
This guide provides a step-by-step approach to addressing solubility problems with this compound in your in vitro experiments.
Initial Observation: Precipitate Formation
If you observe a precipitate, cloudiness, or crystals in your cell culture medium after adding this compound, follow these troubleshooting steps:
1. Optimize Stock Solution Preparation and Handling:
-
Ensure Complete Dissolution: Before preparing dilutions, ensure your this compound stock solution is fully dissolved. Briefly vortexing or sonicating the stock solution can help.
-
Proper Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can affect compound stability and solubility.
2. Modify the Dilution Method:
-
Serial Dilutions: Instead of a single-step dilution of the stock solution into a large volume of medium, perform serial dilutions. This gradual decrease in solvent polarity can help prevent "solvent shock".
-
Pre-warm the Medium: Always use pre-warmed (37°C) cell culture medium for your dilutions.
-
Dropwise Addition: Add the this compound stock solution dropwise to the pre-warmed medium while gently swirling or vortexing.
3. Adjust Experimental Conditions:
-
Lower the Final Concentration: Your intended final concentration may be too high. Perform a dose-response experiment starting from a lower concentration to determine the maximum soluble concentration in your specific cell culture setup.
-
Reduce Serum Concentration: If your experimental design allows, try reducing the serum concentration in your medium, as serum proteins can sometimes interact with and precipitate small molecules.
-
pH Adjustment: While less common for routine cell culture, if you suspect your compound's solubility is highly pH-dependent, ensure your medium is properly buffered (typically pH 7.2-7.4).
Quantitative Data Summary
| Parameter | Value | Assay/Solvent | Notes |
| IC50 (ML364) | 1.1 µM | USP2 Inhibition Assay | Measures direct inhibition of USP2 enzyme activity.[2] |
| Working Conc. (ML364) | 5-20 µM | Cell Culture Media | Effective concentration range for inhibiting cell viability in LnCAP and MCF7 cells.[2] |
| Recommended Solvent | DMSO | - | High-purity, anhydrous DMSO is recommended for stock solution preparation. |
| Final DMSO Conc. | <0.5% (v/v) | Cell Culture Media | General recommendation to avoid solvent-induced cytotoxicity. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution thoroughly. If needed, sonicate in a water bath for a few minutes to ensure complete dissolution. Visually inspect the solution to confirm the absence of particulate matter.
-
Storage: Aliquot the stock solution into single-use volumes in sterile, light-protected tubes and store at -20°C or -80°C.
Protocol 2: Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in pre-warmed complete cell culture medium from your stock solution. Add the diluted compound to the appropriate wells. Include a vehicle control (medium with the same final DMSO concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's protocol.
-
Incubation: Incubate the plate for 1-4 hours at 37°C until a color change is observed.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Visualizations
Caption: Experimental workflow for in vitro testing of this compound.
Caption: Simplified signaling pathway of USP2 inhibition by this compound.
Caption: Troubleshooting logic for this compound solubility issues.
References
optimizing XH161-180 concentration for maximum efficacy
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for utilizing XH161-180, a potent and orally active inhibitor of Ubiquitin-Specific Peptidase 2 (USP2). This guide includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to help you achieve maximum efficacy in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of USP2, a deubiquitinating enzyme. By inhibiting USP2, this compound prevents the removal of ubiquitin chains from target proteins, leading to their degradation by the proteasome. Key substrates of USP2 that are affected by this compound include Cyclin D1 and Angiotensin-Converting Enzyme 2 (ACE2).[1] The subsequent degradation of these proteins leads to downstream cellular effects.
Q2: What are the potential applications of this compound?
A2: Given its mechanism of action, this compound has potential applications in cancer research and virology. By promoting the degradation of Cyclin D1, a crucial regulator of cell cycle progression, this compound can induce cell cycle arrest and inhibit the proliferation of cancer cells.[2][3][4] Additionally, by downregulating ACE2, the receptor for SARS-CoV-2, this compound may inhibit viral entry and replication.[5]
Q3: What is the recommended concentration range for this compound in cell-based assays?
A3: While specific dose-response data for this compound is not yet publicly available, data from a structurally similar and well-characterized USP2 inhibitor, ML364, can provide guidance. For ML364, an IC50 of 1.1 µM has been reported in biochemical assays.[6][7][8] In cell-based assays, ML364 has been shown to be effective in the low micromolar range (e.g., 1-10 µM) for inducing Cyclin D1 degradation and cell cycle arrest.[9] We recommend performing a dose-response experiment starting from a low concentration (e.g., 0.1 µM) up to a higher concentration (e.g., 20 µM) to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: How should I prepare and store this compound?
A4: For specific storage and handling instructions, please refer to the product data sheet provided by the supplier. In general, stock solutions of small molecules are prepared in a high-quality solvent like DMSO at a high concentration (e.g., 10 mM) and stored at -20°C or -80°C. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles. For cell culture experiments, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or weak effect of this compound observed | 1. Suboptimal Concentration: The concentration of this compound may be too low. 2. Low Target Expression: The cell line may have low endogenous levels of USP2, Cyclin D1, or ACE2. 3. Compound Inactivity: The compound may have degraded due to improper storage or handling. 4. Cell Health: Cells may be unhealthy or have a high passage number, leading to altered responses. | 1. Perform a dose-response experiment to determine the optimal concentration (e.g., 0.1 µM to 20 µM). 2. Verify the expression levels of USP2, Cyclin D1, and ACE2 in your cell line using Western blot or qPCR. Select a cell line with robust expression of the target proteins. 3. Prepare a fresh stock solution of this compound. Ensure proper storage conditions are maintained. 4. Use healthy, low-passage number cells for your experiments. Regularly check for mycoplasma contamination. |
| High background or off-target effects | 1. High Concentration: The concentration of this compound may be too high, leading to non-specific effects. 2. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) may be too high. 3. Compound Precipitation: The compound may have precipitated out of solution in the culture medium. | 1. Lower the concentration of this compound and perform a dose-response curve to identify a specific concentration range. 2. Ensure the final solvent concentration is at a non-toxic level (typically ≤ 0.1% for DMSO). Include a vehicle control in your experiments. 3. Visually inspect the culture medium for any signs of precipitation after adding the compound. If precipitation occurs, try preparing the working solution in a pre-warmed medium and mix thoroughly. |
| Inconsistent results between experiments | 1. Variability in Cell Seeding: Inconsistent cell numbers can lead to variable results. 2. Differences in Treatment Time: The duration of compound exposure can significantly impact the outcome. 3. Reagent Variability: Inconsistent quality or concentration of reagents can affect results. | 1. Ensure accurate and consistent cell seeding density across all wells and experiments. 2. Maintain a consistent treatment time for all experiments. 3. Use high-quality reagents and prepare fresh solutions as needed. |
Data Presentation
As specific quantitative data for this compound is not publicly available, the following table summarizes the reported efficacy of a comparable USP2 inhibitor, ML364. This data can serve as a reference for designing experiments with this compound.
| Compound | Assay Type | Target | IC50 / Kd | Cell Line | Effect | Reference |
| ML364 | Biochemical Assay (Di-Ub IQF) | USP2 | 1.1 µM (IC50) | - | Inhibition of USP2 activity | [6][7][8] |
| ML364 | Microscale Thermophoresis | USP2 | 5.2 µM (Kd) | - | Direct binding to USP2 | [9] |
| ML364 | Western Blot | Cyclin D1 | ~1 µM (IC50 for degradation) | HCT116 | Cyclin D1 degradation | [6] |
| ML364 | Cell Viability Assay | - | 5-20 µM | LNCaP, MCF7 | Inhibition of cell viability | [9] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete growth medium. It is recommended to test a range of concentrations (e.g., 0.1, 0.5, 1, 2.5, 5, 10, 20 µM).
-
Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., staurosporine).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix gently by pipetting up and down to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: Western Blot for Cyclin D1 and ACE2 Downregulation
This protocol is to determine the effect of this compound on the protein levels of Cyclin D1 and ACE2.
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow them to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound (e.g., 1, 5, 10 µM) and a vehicle control for a specific time period (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Cyclin D1, ACE2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL detection reagent and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the protein levels of Cyclin D1 and ACE2 to the loading control.
-
Compare the protein levels in the this compound-treated samples to the vehicle control.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. Suppression of Cancer Cell Growth by Promoting Cyclin D1 Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting the deubiquitinase USP2 for malignant tumor therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. USP2 inhibition prevents infection with ACE2-dependent coronaviruses in vitro and is protective against SARS-CoV-2 in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small Molecule Inhibition of the Ubiquitin-specific Protease USP2 Accelerates cyclin D1 Degradation and Leads to Cell Cycle Arrest in Colorectal Cancer and Mantle Cell Lymphoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Small Molecule Inhibition of the Ubiquitin-specific Protease USP2 Accelerates cyclin D1 Degradation and Leads to Cell Cycle Arrest in Colorectal Cancer and Mantle Cell Lymphoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: Overcoming Off-Target Effects of XH161-180
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to identify, understand, and mitigate potential off-target effects of XH161-180, a potent and orally active inhibitor of Ubiquitin Specific Peptidase 2 (USP2).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a small molecule inhibitor designed to be a potent and orally active antagonist of Ubiquitin Specific Peptidase 2 (USP2).[1] USP2 is a deubiquitinating enzyme (DUB) that removes ubiquitin from specific substrate proteins, thereby rescuing them from proteasomal degradation.[2] By inhibiting USP2, this compound is intended to lead to the degradation of USP2 substrates, such as Cyclin D and ACE2, which has shown potential for research in cancer and viral infections.[1]
Q2: What are off-target effects and why are they a concern for a USP2 inhibitor like this compound?
Off-target effects occur when a compound like this compound binds to and modulates the activity of proteins other than its intended target, USP2. This is a concern because the human genome contains nearly 100 DUBs, many of which share structural similarities in their catalytic domains.[3][4] Off-target inhibition of other DUBs or unrelated proteins can lead to a variety of unintended biological consequences, including misleading experimental results, cellular toxicity, or the activation of unexpected signaling pathways.
Q3: I'm observing a cellular phenotype that is stronger or different than what I expected from USP2 inhibition alone. Could this be due to off-target effects?
Yes, a discrepancy between the expected and observed phenotype is a common sign of potential off-target effects. For example, if you observe a more potent cytotoxic effect than can be explained by the known roles of USP2 in your cell model, it is possible that this compound is affecting other essential cellular proteins.
Q4: How can I begin to investigate if the effects I'm seeing are on-target or off-target?
A multi-pronged approach is recommended. This typically starts with confirming target engagement in your cellular model, followed by experiments to determine if the phenotype is solely dependent on the intended target. Key initial strategies include:
-
Dose-response correlation: Carefully titrate this compound to determine the minimal concentration required to see the desired phenotype and compare this with the concentration needed to inhibit USP2 activity.
-
Orthogonal validation: Use a structurally and mechanistically different USP2 inhibitor or a genetic approach like siRNA or CRISPR/Cas9-mediated knockout of USP2 to see if the same phenotype is reproduced.
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay can confirm that this compound is binding to USP2 in your cells.
Troubleshooting Guide
Issue 1: Unexpectedly High Cytotoxicity or Altered Cell Morphology
You observe significant cell death or morphological changes at concentrations of this compound that should be selective for USP2.
Possible Cause: Off-target inhibition of other essential proteins, such as other DUBs or kinases.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Issue 2: The Observed Phenotype Persists After USP2 Knockdown/Knockout
You have used siRNA or CRISPR to eliminate USP2, but treatment with this compound still produces the same cellular effect.
Possible Cause: The phenotype is unequivocally caused by one or more off-targets of this compound.
Troubleshooting Steps:
-
Confirm USP2 Knockdown/Knockout: Use Western blot or qPCR to verify that USP2 protein or mRNA levels are significantly reduced in your genetically modified cells.
-
Identify Off-Targets: This is now the primary goal. The most comprehensive approach is unbiased proteomic profiling to identify all proteins that bind to this compound. Alternatively, screen this compound against a broad panel of recombinant DUBs and kinases to identify potential off-target enzyme families.
-
Validate Off-Target(s): Once potential off-targets are identified, use genetic approaches (siRNA/CRISPR) for those specific proteins to determine which one(s) are responsible for the observed phenotype.
Quantitative Data Summary
The following tables present hypothetical, yet plausible, quantitative data for this compound to guide experimental design.
Table 1: In Vitro Enzymatic Activity of this compound
| Target | IC50 (nM) | Assay Type | Notes |
| USP2 (On-Target) | 25 | Ub-AMC Cleavage Assay | High potency against the intended target. |
| USP7 | 850 | Ub-AMC Cleavage Assay | ~34-fold selectivity over USP7. |
| USP5 | >10,000 | Ub-AMC Cleavage Assay | Low activity against USP5. |
| UCH-L1 | >10,000 | Ub-AMC Cleavage Assay | Low activity against UCH-L1. |
| Kinase Panel (Top 5 Hits) | |||
| Kinase A | 250 | In Vitro Kinase Assay | Potential off-target. |
| Kinase B | 700 | In Vitro Kinase Assay | Moderate off-target activity. |
| Kinase C | 1,500 | In Vitro Kinase Assay | Lower off-target activity. |
| Kinase D | >5,000 | In Vitro Kinase Assay | Minimal off-target activity. |
| Kinase E | >10,000 | In Vitro Kinase Assay | No significant activity. |
Table 2: Cellular Activity of this compound
| Assay | Cell Line | IC50 (nM) | Notes |
| Target Engagement (CETSA) | HEK293 | 50 | Confirms target binding in a cellular context. |
| Proliferation (On-Target) | Prostate Cancer (PC-3) | 150 | Correlates with USP2 inhibition. |
| Proliferation (Off-Target) | Lung Cancer (A549) | 80 | More potent than expected, suggesting off-target contribution. |
| Apoptosis Induction | Prostate Cancer (PC-3) | 200 |
Experimental Protocols
Protocol 1: In Vitro USP2 Deubiquitinating Activity Assay
This protocol measures the enzymatic activity of USP2 by monitoring the cleavage of a fluorogenic ubiquitin substrate.
Materials:
-
Recombinant human USP2 enzyme
-
Ubiquitin-AMC (Ub-aminomethylcoumarin) substrate
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT
-
This compound stock solution in DMSO
-
384-well black assay plates
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)
Methodology:
-
Prepare serial dilutions of this compound in Assay Buffer. The final DMSO concentration should be kept below 1%.
-
In a 384-well plate, add 5 µL of diluted this compound or vehicle (Assay Buffer with DMSO) to each well.
-
Add 10 µL of recombinant USP2 (final concentration ~1 nM) to each well.
-
Incubate for 30 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding 10 µL of Ub-AMC substrate (final concentration ~100 nM).
-
Immediately begin kinetic reading on a fluorescence plate reader at 37°C for 60 minutes, taking readings every 2 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence curve).
-
Determine IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for USP2 Target Engagement
This protocol confirms that this compound binds to and stabilizes USP2 in intact cells.[5][6][7]
Experimental Workflow:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Methodology:
-
Cell Treatment: Treat cultured cells with the desired concentration of this compound or vehicle (DMSO) for 1-2 hours.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
-
Analysis: Collect the supernatant (soluble protein fraction) and analyze the amount of soluble USP2 at each temperature using Western blotting.
-
Data Interpretation: A ligand-bound protein is more resistant to thermal denaturation. Therefore, in the presence of this compound, the melting curve for USP2 should shift to higher temperatures compared to the vehicle-treated control.
Signaling Pathway Considerations
USP2 is involved in multiple signaling pathways by regulating the stability of its substrates. Off-target effects of this compound can complicate the interpretation of its impact on these pathways.
Caption: Potential on- and off-target signaling effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of a highly reliable assay for ubiquitin-specific protease 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deubiquitinases as novel therapeutic targets for diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in Deubiquitinating Enzyme Inhibition and Applications in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Improving the Oral Bioavailability of XH161-180
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to enhance the oral bioavailability of the USP2 inhibitor, XH161-180.
Troubleshooting Guide
This guide is designed to help you navigate common issues that may arise during your experiments aimed at improving the oral bioavailability of this compound.
| Issue | Potential Cause | Recommended Action |
| Low in vitro dissolution rate of this compound powder | Poor aqueous solubility of the compound. | 1. Particle Size Reduction: Employ micronization or nanomilling techniques to increase the surface area of the drug particles.[1] 2. Formulation Strategies: Explore the use of solubility enhancers such as solid dispersions with hydrophilic polymers or complexation with cyclodextrins.[2][3] 3. pH Adjustment: Evaluate the pH-solubility profile of this compound to determine if dissolution can be improved in buffered solutions. |
| High variability in oral absorption in animal studies | Food effects, inconsistent GI tract conditions. | 1. Conduct a Food-Effect Study: Compare the pharmacokinetics of this compound in fed and fasted states to understand the impact of food.[4][5] 2. Standardize Dosing Conditions: Ensure consistent administration protocols, including diet and timing of administration, for all animal subjects.[6] |
| Low plasma concentration (AUC) despite good in vitro dissolution | Poor intestinal permeability or significant first-pass metabolism. | 1. Permeability Enhancement: Co-administer this compound with a permeation enhancer. This requires careful toxicological assessment.[2][7] 2. Lipid-Based Formulations: Investigate self-emulsifying drug delivery systems (SEDDS) to potentially enhance lymphatic absorption and bypass first-pass metabolism.[2] 3. In vitro Permeability Assays: Use Caco-2 cell monolayers to assess the intestinal permeability of this compound and the effectiveness of potential permeation enhancers. |
| Evidence of significant degradation in simulated gastric fluid | Instability of this compound in acidic environments. | 1. Enteric Coating: Formulate this compound in an enteric-coated dosage form to protect it from the acidic environment of the stomach and allow for release in the small intestine.[8][9] 2. Prodrug Approach: Consider chemical modification of this compound to create a more stable prodrug that converts to the active compound after absorption.[10] |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the oral bioavailability of investigational drugs like this compound?
The oral bioavailability of drugs is primarily influenced by their aqueous solubility and intestinal permeability.[1][3] For a drug to be absorbed into the bloodstream after oral administration, it must first dissolve in the gastrointestinal fluids and then pass through the intestinal wall.[6] Other factors include stability in the gastrointestinal tract, susceptibility to first-pass metabolism in the liver, and interactions with food.[6][10]
Q2: What initial steps should I take to characterize the bioavailability challenges of this compound?
A thorough physicochemical characterization is crucial. Key experiments include:
-
Solubility studies: Determine the solubility of this compound in various aqueous buffers (pH 1.2, 4.5, and 6.8) to simulate the conditions of the gastrointestinal tract.
-
Permeability assessment: Utilize in vitro models like the Caco-2 cell permeability assay to classify the permeability of this compound.
-
LogP determination: Measure the octanol-water partition coefficient (LogP) to understand the lipophilicity of the compound.
These initial results will help classify this compound according to the Biopharmaceutical Classification System (BCS) and guide the selection of an appropriate bioavailability enhancement strategy.[1]
Q3: What are some common formulation strategies to improve the oral bioavailability of poorly soluble compounds?
Several formulation approaches can be employed:
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate.[2][3]
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range increases the surface-area-to-volume ratio, leading to faster dissolution.[2][3]
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization in the GI tract and facilitate absorption.[2]
-
Complexation with Cyclodextrins: Encapsulating the drug molecule within a cyclodextrin (B1172386) cavity can increase its aqueous solubility.[2]
Q4: Can chemical modification of this compound improve its oral bioavailability?
Yes, chemical modification can be a powerful strategy. Approaches include:
-
Prodrugs: A prodrug is an inactive derivative of a drug molecule that is converted into the active form in the body. This can be used to improve solubility, permeability, or stability.[10]
-
PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) chains can increase the stability and solubility of a drug.[7][8]
-
Lipidation: The addition of lipid moieties can enhance absorption through lymphatic pathways.[7]
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
-
Materials: this compound, a hydrophilic polymer (e.g., PVP K30, HPMC), and a suitable solvent (e.g., methanol, ethanol).
-
Procedure:
-
Dissolve both this compound and the hydrophilic polymer in the solvent at various drug-to-polymer ratios (e.g., 1:1, 1:2, 1:4 w/w).
-
Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature.
-
Dry the resulting solid mass in a vacuum oven to remove any residual solvent.
-
Grind the dried mass into a fine powder.
-
-
Characterization:
-
Perform in vitro dissolution studies on the prepared solid dispersion and compare the results with the pure drug.
-
Characterize the solid state of the dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug.
-
Protocol 2: In Vitro Dissolution Testing
-
Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus).
-
Dissolution Media:
-
0.1 N HCl (pH 1.2) to simulate gastric fluid.
-
Acetate buffer (pH 4.5).
-
Phosphate buffer (pH 6.8) to simulate intestinal fluid.
-
-
Procedure:
-
Place a known amount of this compound (or its formulation) into the dissolution vessel containing 900 mL of pre-warmed (37°C ± 0.5°C) dissolution medium.
-
Rotate the paddle at a specified speed (e.g., 50 or 75 RPM).
-
Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
Analyze the concentration of this compound in the samples using a validated analytical method (e.g., HPLC-UV).
-
-
Data Analysis: Plot the percentage of drug dissolved against time to generate a dissolution profile.
Visualizations
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Pharmacokinetic Parameters of Orally Administered Δ9-Tetrahydrocannabinol Capsules Are Altered by Fed Versus Fasted Conditions and Sex Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. What are the factors affecting the bioavailability of oral drugs? [synapse.patsnap.com]
- 7. Oral delivery of protein and peptide drugs: from non-specific formulation approaches to intestinal cell targeting strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Barriers and Strategies for Oral Peptide and Protein Therapeutics Delivery: Update on Clinical Advances [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Why Poor Bioavailability Is a Major Drug Development Risk [synapse.patsnap.com]
refinement of XH161-180 delivery methods in animal studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using the novel peptide inhibitor XH161-180 in animal studies.
Troubleshooting Guide
This guide addresses common issues that may arise during the preparation and administration of this compound in preclinical research settings.
| Issue/Observation | Potential Cause | Recommended Solution |
| Precipitation of this compound during reconstitution | The solubility limit of this compound may be exceeded in the chosen solvent. The pH of the solution may not be optimal for solubility. | Reconstitute this compound in a small amount of 10% DMSO first, then slowly add sterile saline or PBS while vortexing to reach the final concentration. Ensure the final DMSO concentration is below 5% for in vivo use. Consider adjusting the pH of the vehicle to a range of 6.5-7.5. |
| High variability in plasma concentrations between animals | Inconsistent administration technique (e.g., variable injection volume or speed). The formulation may not be homogenous. | Ensure all personnel are thoroughly trained on the specific administration route (IV, IP, SC). For intravenous injections, use a consistent rate of administration. Gently vortex the solution before drawing each dose to ensure homogeneity. |
| Signs of local irritation or inflammation at the injection site (subcutaneous) | The formulation may be hypertonic or have a non-physiological pH. The concentration of the peptide may be too high. | Prepare this compound in an isotonic vehicle such as 0.9% saline. Check the pH of the final formulation and adjust to neutral if necessary. Consider lowering the concentration and increasing the injection volume, or splitting the dose across multiple injection sites. |
| Unexpectedly low bioavailability after oral gavage | This compound, as a peptide, is likely susceptible to degradation by proteases in the gastrointestinal tract. Poor absorption across the gut epithelium. | For oral administration studies, consider co-administering this compound with a permeation enhancer or an enzyme inhibitor (ensure these are appropriate for the study). Alternatively, explore alternative delivery routes with higher expected bioavailability, such as intravenous or intraperitoneal administration. |
| No discernible in-vivo efficacy at expected therapeutic doses | Poor pharmacokinetic properties (e.g., rapid clearance). The delivery vehicle may be sequestering the peptide. | Perform a pilot pharmacokinetic study to determine the half-life and clearance rate of this compound. Consider using a sustained-release formulation or more frequent dosing. Evaluate the potential for interaction between this compound and the chosen vehicle. |
Frequently Asked Questions (FAQs)
Formulation & Handling
-
Q1: What is the recommended vehicle for in vivo administration of this compound?
-
A1: For intravenous (IV) and intraperitoneal (IP) injections, we recommend dissolving this compound in sterile phosphate-buffered saline (PBS) with up to 5% DMSO. For subcutaneous (SC) administration, 0.9% sterile saline is recommended to minimize local irritation.
-
-
Q2: How should I store reconstituted this compound?
-
A2: Aliquot the reconstituted peptide into single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles, as this can lead to degradation of the peptide.
-
Administration
-
Q3: What are the recommended maximum injection volumes for different routes in mice?
-
A3:
-
Intravenous (IV): 5 mL/kg
-
Intraperitoneal (IP): 10 mL/kg
-
Subcutaneous (SC): 10 mL/kg
-
Oral (PO): 10 mL/kg
-
-
-
Q4: I am observing rapid clearance of this compound in my pilot studies. How can I extend its half-life?
-
A4: To extend the in vivo half-life, you could explore formulating this compound with a carrier molecule such as polyethylene (B3416737) glycol (PEGylation) or encapsulating it in a nanoparticle-based delivery system. Alternatively, a continuous infusion via an osmotic pump may provide more stable plasma concentrations.
-
Quantitative Data Summary
The following tables summarize hypothetical pharmacokinetic data for this compound in a murine model across different delivery routes.
Table 1: Pharmacokinetic Parameters of this compound (10 mg/kg) in Mice
| Delivery Route | Bioavailability (%) | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) |
| Intravenous (IV) | 100 | 0.1 | 2500 | 4500 |
| Intraperitoneal (IP) | 85 | 0.5 | 1800 | 3825 |
| Subcutaneous (SC) | 70 | 1.0 | 1200 | 3150 |
| Oral (PO) | <5 | 0.5 | 150 | 225 |
Experimental Protocols
Protocol 1: Intravenous (IV) Administration of this compound in Mice
-
Preparation: Reconstitute lyophilized this compound in 5% DMSO in sterile PBS to the desired final concentration. Gently vortex to ensure complete dissolution.
-
Animal Restraint: Place the mouse in a suitable restraint device to allow access to the lateral tail vein.
-
Vein Dilation: Warm the tail using a heat lamp or warm water bath to dilate the veins for easier visualization.
-
Injection: Using a 27-gauge or smaller needle, inject the prepared this compound solution slowly into the lateral tail vein. The typical injection volume is 5 µL per gram of body weight.
-
Post-Injection Monitoring: Monitor the animal for any signs of distress. Apply gentle pressure to the injection site upon needle withdrawal to prevent bleeding.
Protocol 2: Preparation of this compound for Subcutaneous (SC) Administration
-
Reconstitution: Dissolve this compound in sterile 0.9% saline. If solubility is an issue, a minimal amount of a biocompatible solubilizing agent may be used, ensuring the final concentration is well-tolerated.
-
Dose Calculation: Calculate the required volume based on the animal's weight and the target dose.
-
Injection Site Preparation: Shave a small area of fur on the dorsal side, between the shoulder blades.
-
Administration: Gently lift the skin to form a tent. Insert a 25-gauge needle into the subcutaneous space and inject the solution.
-
Observation: Monitor the injection site for any signs of swelling, redness, or irritation over the next 24 hours.
Visualizations
Caption: Experimental workflow for in vivo testing of this compound.
Technical Support Center: Managing XH161-180 Cytotoxicity
Disclaimer: XH161-180 is a hypothetical compound developed for illustrative purposes. The information, protocols, and data provided herein are based on the established mechanisms of PI3K/Akt pathway inhibitors and are intended to serve as a comprehensive guide for researchers working with similar targeted therapies.
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers manage and mitigate the cytotoxic effects of the novel PI3K inhibitor, this compound, on normal (non-cancerous) cells during in vitro experimentation.
I. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent, selective inhibitor of Phosphoinositide 3-kinase (PI3K). In many cancer cells, the PI3K/Akt signaling pathway is overactive, promoting cell proliferation and inhibiting apoptosis (programmed cell death).[1][2] this compound blocks this pathway, leading to the induction of apoptosis in cancer cells. However, this pathway is also essential for the survival of normal cells, and its inhibition can lead to undesired cytotoxicity.[3]
Q2: Why am I observing high levels of cytotoxicity in my normal cell control lines?
A2: Normal cells rely on the PI3K/Akt pathway for survival signals.[3][4] Inhibition of PI3K by this compound disrupts these signals, leading to the activation of the apoptotic cascade. The extent of cytotoxicity can vary depending on the cell type, its metabolic state, and its relative dependence on the PI3K/Akt pathway for survival.
Q3: Can the cytotoxic effects on normal cells be reduced?
A3: Yes, several strategies can be employed. One common approach is "cyclotherapy," where normal cells are temporarily arrested in a quiescent state, making them less susceptible to cell-cycle-dependent chemotherapeutics.[5][6][7] Another strategy involves co-treatment with pro-survival agents or growth factors that can partially bypass the PI3K signaling block in normal cells, though careful titration is required to avoid protecting cancer cells.
Q4: What are the key molecular markers to confirm this compound is inducing apoptosis?
A4: Key markers of apoptosis that can be detected by western blot include a decrease in the phosphorylation of Akt (a direct downstream target of PI3K), an increase in the cleavage of Caspase-3 and PARP (Poly (ADP-ribose) polymerase-1), and changes in the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins.[8][9][10]
II. Troubleshooting Guide
This guide addresses common issues encountered when assessing the cytotoxicity of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in cell viability assays between replicates. | 1. Uneven cell seeding. 2. Pipetting errors. 3. Edge effects in 96-well plates. 4. Contamination. | 1. Ensure a single-cell suspension before seeding; count cells accurately. 2. Use calibrated pipettes; change tips between different conditions. 3. Avoid using the outer wells of the plate or fill them with sterile PBS/media. 4. Regularly check cultures for contamination. |
| Unexpectedly high cytotoxicity in normal cells at low concentrations. | 1. Cell line is highly dependent on PI3K/Akt signaling. 2. Incorrect drug concentration calculation. 3. Cells are stressed (e.g., high passage number, nutrient depletion). | 1. Use a cell line known to be less sensitive as a control. 2. Double-check all dilution calculations and stock concentrations. 3. Use low-passage cells; ensure media is fresh and appropriate for the cell type. |
| This compound shows lower than expected efficacy in cancer cells. | 1. Cancer cell line has mutations downstream of PI3K/Akt. 2. Drug degradation. 3. Cell line expresses drug efflux pumps. | 1. Verify the genetic background of your cell line; the pathway may be activated by other means. 2. Prepare fresh drug dilutions from a properly stored stock for each experiment. 3. Test for the expression of MDR proteins. |
| Inconsistent Western blot results for apoptotic markers. | 1. Poor sample preparation (protein degradation). 2. Unequal protein loading. 3. Ineffective antibody. | 1. Work quickly on ice; use protease and phosphatase inhibitors in lysis buffer.[11] 2. Perform a protein quantification assay (e.g., BCA) and load equal amounts.[11] 3. Use an antibody validated for the target and species; run a positive control. |
III. Data Presentation: Illustrative Cytotoxicity Data
The following tables represent hypothetical data from experiments evaluating this compound.
Table 1: IC50 Values of this compound in Cancer vs. Normal Cell Lines IC50 values were determined after a 48-hour treatment period using an MTT assay.
| Cell Line | Type | PI3K/Akt Status | IC50 (nM) |
| MCF-7 | Breast Cancer | PIK3CA Mutant (Hyperactive) | 50 |
| PC-3 | Prostate Cancer | PTEN Null (Hyperactive) | 85 |
| HCT116 | Colon Cancer | PIK3CA Mutant (Hyperactive) | 65 |
| MCF-10A | Normal Breast Epithelial | Wild-Type | 450 |
| RWPE-1 | Normal Prostate Epithelial | Wild-Type | 620 |
Table 2: Effect of a Protective Agent (Hypothetical Growth Factor "GF-7") on this compound Cytotoxicity Cell viability was measured by MTT assay after 48-hour co-treatment. This compound was used at the IC50 concentration for the respective cancer cell line.
| Cell Line | Treatment | % Cell Viability (Mean ± SD) |
| MCF-7 | This compound (50 nM) | 50.2 ± 3.5 |
| This compound + GF-7 (10 ng/mL) | 55.8 ± 4.1 | |
| MCF-10A | This compound (50 nM) | 68.3 ± 5.2 |
| This compound + GF-7 (10 ng/mL) | 91.5 ± 4.8 |
IV. Key Experimental Protocols
Cell Viability (MTT) Assay
This protocol assesses cell metabolic activity as an indicator of viability.[12] Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product.[12]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.
-
Solubilization solution: DMSO or 0.01 M HCl in 10% SDS solution.
-
96-well plates, multi-channel pipette, plate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of media and incubate for 24 hours.
-
Treatment: Add 100 µL of media containing 2x the final concentration of this compound (and/or protective agents). Include vehicle-only wells as a control. Incubate for the desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate at 37°C for 3-4 hours, protected from light.
-
Solubilization: Carefully aspirate the media. For adherent cells, add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[13] Shake the plate on an orbital shaker for 15 minutes.[13]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values of treated wells to the vehicle control wells to determine the percentage of cell viability.
Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[14][15]
Materials:
-
Annexin V-FITC (or other fluorophore).
-
Propidium Iodide (PI) solution.
-
1X Annexin V Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂).[14]
-
Flow cytometry tubes.
Procedure:
-
Cell Harvesting: Treat cells as required. Collect both floating and adherent cells. For adherent cells, use a gentle non-enzymatic detachment method (e.g., EDTA).[16]
-
Washing: Centrifuge the cells at 300 x g for 5 minutes, discard the supernatant, and wash the cell pellet with cold 1X PBS.[17] Repeat.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of ~1 x 10⁶ cells/mL.[14][16]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[16] Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[14][17]
-
Incubation: Gently mix and incubate for 15-20 minutes at room temperature in the dark.[14][17]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[14][17]
-
Healthy cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
Western Blot for Apoptosis Markers
This protocol details the detection of key proteins involved in the apoptotic pathway.[8]
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, transfer system (e.g., PVDF membrane).
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-cleaved Caspase-3, anti-PARP, anti-Actin).
-
HRP-conjugated secondary antibodies.
-
ECL substrate.
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS. Lyse cells in RIPA buffer on ice for 30 minutes.[11] Centrifuge at 14,000 x g for 20 minutes at 4°C and collect the supernatant.[11]
-
Protein Quantification: Determine protein concentration using a BCA assay.[11]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.[11]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[8]
-
Primary Antibody Incubation: Incubate the membrane with primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[11]
V. Visualizations
Signaling Pathway
References
- 1. Aberrant expression of PI3K/AKT signaling is involved in apoptosis resistance of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. Inhibition of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 4. Role of the PI3K/AKT signalling pathway in apoptotic cell death in the cerebral cortex of streptozotocin-induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective protection of normal cells from chemotherapy, while killing drug-resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protecting normal cells from the cytotoxicity of chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. Apoptosis western blot guide | Abcam [abcam.com]
- 9. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. benchchem.com [benchchem.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 16. bosterbio.com [bosterbio.com]
- 17. phnxflow.com [phnxflow.com]
Technical Support Center: USP2 Western Blot Analysis Post-XH161-180 Treatment
This guide provides troubleshooting advice and frequently asked questions for researchers performing Western blot analysis of Ubiquitin-Specific Protease 2 (USP2) following treatment with the inhibitor XH161-180.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the function of USP2 and the expected effect of the inhibitor this compound?
A: Ubiquitin-Specific Protease 2 (USP2) is a deubiquitinating enzyme (DUB) that removes ubiquitin tags from specific protein substrates.[1][2][3] This removal prevents the proteins from being degraded by the proteasome, thereby increasing their stability and cellular levels.[3] Key substrates of USP2 include proteins involved in cell cycle progression and cancer, such as Cyclin D1, MDM2, and Fatty Acid Synthase (FAS).[4][5][6][7]
This compound is a potent and orally active inhibitor of USP2.[8] By inhibiting USP2's enzymatic activity, this compound is expected to cause an accumulation of ubiquitinated USP2 substrates, leading to their subsequent degradation.[3] Therefore, a primary anticipated outcome of treating cells with this compound is a decrease in the total protein levels of USP2 substrates like Cyclin D1.[7][8]
Q2: After treating my cells with this compound, what changes should I expect to see in my Western blot for USP2 and its known substrate, Cyclin D1?
A: The expected results are:
-
Cyclin D1: A dose-dependent decrease in the protein level of Cyclin D1 should be observed, as its degradation is no longer being prevented by USP2.[7][8]
-
USP2: The total protein level of USP2 itself may not necessarily change. The inhibitor targets the enzyme's activity, not necessarily its expression or stability. However, feedback mechanisms could potentially alter its expression in some cell lines or with long-term treatment. It is crucial to include both vehicle-treated and this compound-treated samples to make a valid comparison.
Section 2: Troubleshooting Guide
Problem 1: Weak or No USP2 Signal
| Possible Cause | Recommended Solution |
| Low Protein Expression | Confirm that your cell line or tissue model expresses USP2 at detectable levels using resources like The Human Protein Atlas. A protein load of at least 20-30 µg of whole-cell extract is recommended.[9] Consider using a positive control lysate from a cell line known to express USP2.[9] |
| Inefficient Protein Extraction | Use a robust lysis buffer such as RIPA or NP-40, which are effective for whole-cell and cytoplasmic proteins.[10] Always add a fresh protease inhibitor cocktail to your lysis buffer to prevent protein degradation.[9][11][12] |
| Suboptimal Antibody Concentration | The primary antibody concentration may be too low. Perform a dot blot or run a reagent gradient on your membrane to determine the optimal antibody dilution.[11][13][14] Most datasheets recommend a starting dilution of 1:500 to 1:10,000.[11] |
| Poor Protein Transfer | Verify successful transfer by staining the membrane with Ponceau S after transfer.[13] For large proteins, consider an overnight wet transfer at a lower voltage in the cold. For smaller proteins, use a membrane with a smaller pore size (e.g., 0.2 µm) to prevent over-transfer.[15][16] |
| Inactive Antibody | Ensure the primary and secondary antibodies have been stored correctly and are not expired. Avoid reusing diluted antibodies, as their activity diminishes over time.[9][15] |
Problem 2: USP2 Signal Intensity is Unchanged After this compound Treatment
| Possible Cause | Recommended Solution |
| Ineffective Inhibitor Concentration or Treatment Time | The concentration of this compound may be too low or the treatment duration too short to affect downstream pathways. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. |
| Inhibitor Targets Activity, Not Expression | This compound inhibits USP2's deubiquitinating activity, which may not directly affect USP2 protein levels.[3][8] The key indicator of inhibitor efficacy is the degradation of a known USP2 substrate, such as Cyclin D1.[7] Always probe for a substrate alongside USP2. |
| Cell Line Resistance | The cell line may have intrinsic resistance mechanisms or compensatory pathways that mitigate the effect of USP2 inhibition. |
Problem 3: High Background or Non-Specific Bands
| Possible Cause | Recommended Solution |
| Inadequate Blocking | Block the membrane for at least 1 hour at room temperature.[15] The most common blocking buffers are 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST.[17] Some antibodies perform better with a specific blocking agent (e.g., BSA instead of milk); check the antibody datasheet.[6] |
| Antibody Concentration Too High | Excessively high concentrations of primary or secondary antibodies can lead to non-specific binding.[15][18] Titrate your antibodies to find the lowest concentration that still provides a strong specific signal. A typical secondary antibody dilution range is 1:5,000 to 1:20,000.[14][19] |
| Insufficient Washing | Increase the number and duration of wash steps after primary and secondary antibody incubations.[9][13] Use a wash buffer containing a detergent like 0.1% Tween-20 to help remove unbound antibodies.[20] |
| Protein Degradation | Degraded protein samples can result in multiple lower molecular weight bands.[9] Always use fresh samples and ensure protease inhibitors are included in the lysis buffer.[9] Store lysates at -80°C for long-term use.[9] |
| Contaminated Buffers | Prepare fresh buffers, especially wash and antibody dilution buffers, to avoid contamination from bacterial growth which can cause unexpected bands.[20] |
Section 3: Experimental Protocols & Data Presentation
Recommended Western Blot Protocol for USP2
This protocol is a general guideline and may require optimization for your specific experimental conditions.
| Step | Parameter | Recommended Specification |
| 1. Cell Lysis | Lysis Buffer | RIPA Buffer or NP-40 Buffer.[10] |
| Inhibitors | Add Protease Inhibitor Cocktail and (if studying phosphorylation) Phosphatase Inhibitor Cocktail immediately before use.[9][12] | |
| 2. Protein Quantification | Assay | BCA or Bradford protein assay. |
| Loading Amount | 20-50 µg of total protein per lane.[9] | |
| 3. Electrophoresis | Gel Type | Use an appropriate percentage polyacrylamide gel based on the molecular weight of USP2 (~68 kDa) and your substrate of interest. |
| 4. Protein Transfer | Membrane Type | Nitrocellulose or PVDF. Pre-activate PVDF with methanol.[9] |
| Transfer Method | Wet or semi-dry transfer. Optimize time and voltage to ensure efficient transfer. | |
| 5. Blocking | Blocking Buffer | 5% non-fat dry milk or 5% BSA in TBST (Tris-Buffered Saline, 0.1% Tween-20). |
| Incubation | 1 hour at room temperature with gentle agitation.[15] | |
| 6. Primary Antibody | Dilution | 1:1000 (or as recommended by manufacturer datasheet).[6][21] Dilute in blocking buffer. |
| Incubation | Overnight at 4°C with gentle agitation.[6][11] | |
| 7. Washing | Wash Buffer & Steps | Wash 3 times for 5-10 minutes each in TBST.[9] |
| 8. Secondary Antibody | Type & Dilution | HRP-conjugated anti-rabbit or anti-mouse IgG at 1:5,000 - 1:20,000 dilution in blocking buffer.[19] |
| Incubation | 1 hour at room temperature with gentle agitation. | |
| 9. Detection | Substrate | Use an enhanced chemiluminescence (ECL) substrate.[16] |
| Imaging | Expose to film or use a digital imager. Adjust exposure time to avoid signal saturation.[15] |
Example Data Presentation Table
Summarize densitometry results from your Western blots in a structured table to facilitate analysis.
| Treatment | Dose (µM) | Replicate | USP2 Signal (Arbitrary Units) | Cyclin D1 Signal (Arbitrary Units) | Loading Control (β-Actin) Signal | Normalized Cyclin D1 (Cyclin D1 / β-Actin) |
| Vehicle (DMSO) | 0 | 1 | 15,200 | 18,500 | 25,100 | 0.737 |
| Vehicle (DMSO) | 0 | 2 | 15,550 | 19,100 | 25,900 | 0.737 |
| This compound | 10 | 1 | 15,350 | 9,800 | 25,500 | 0.384 |
| This compound | 10 | 2 | 15,100 | 10,500 | 26,100 | 0.402 |
| This compound | 20 | 1 | 14,900 | 4,500 | 24,800 | 0.181 |
| This compound | 20 | 2 | 15,600 | 5,100 | 25,300 | 0.202 |
Section 4: Visual Guides
Diagrams of Workflows and Pathways
Caption: Experimental workflow for USP2 Western blot analysis.
Caption: USP2 signaling pathway and inhibition by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. USP2-Related Cellular Signaling and Consequent Pathophysiological Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are USP2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Ubiquitin Specific Protease 2: Structure, Isoforms, Cellular Function, Related Diseases and Its Inhibitors [techscience.com]
- 5. The Molecular Mechanisms of Regulation on USP2's Alternative Splicing and the Significance of Its Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.yizimg.com [file.yizimg.com]
- 7. Targeting the deubiquitinase USP2 for malignant tumor therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. Buffers and stock solutions for western blot | Abcam [abcam.com]
- 11. blog.addgene.org [blog.addgene.org]
- 12. プロテアーゼ/ホスファターゼ阻害剤 | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 14. promegaconnections.com [promegaconnections.com]
- 15. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 16. images.novusbio.com [images.novusbio.com]
- 17. bosterbio.com [bosterbio.com]
- 18. docs.abcam.com [docs.abcam.com]
- 19. researchgate.net [researchgate.net]
- 20. Western blot troubleshooting guide! [jacksonimmuno.com]
- 21. USP2 antibody (10392-1-AP) | Proteintech [ptglab.com]
Optimizing Cell Viability Assays with XH161-180: A Technical Support Center
Welcome to the technical support center for XH161-180, a potent and selective inhibitor of Ubiquitin-Specific Protease 2 (USP2). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their cell viability assays and troubleshooting common issues that may arise during experiments with this compound.
Understanding this compound's Mechanism of Action
This compound exerts its effects by inhibiting USP2, a deubiquitinating enzyme (DUB) that plays a crucial role in regulating the stability of various proteins involved in cell cycle progression and metabolism. By inhibiting USP2, this compound leads to the increased ubiquitination and subsequent proteasomal degradation of key proteins such as Cyclin D1 and MDM2.[1] This results in cell cycle arrest, primarily at the G1/S transition, and can induce apoptosis.
Furthermore, inhibition of USP2 has been shown to impact cellular metabolism, leading to mitochondrial dysfunction, an increase in reactive oxygen species (ROS), and a decrease in intracellular ATP levels. This metabolic reprogramming is a critical consideration when selecting and interpreting cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a cell viability assay?
A1: For initial experiments, we recommend a broad concentration range to determine the IC50 value for your specific cell line. A starting range of 0.1 µM to 100 µM with ten 2-fold serial dilutions is a good starting point. Based on data from other USP2 inhibitors, the IC50 value can vary significantly between cell lines.
Q2: I am observing a decrease in signal in my MTT/XTT assay. Does this definitively mean my cells are dying?
A2: Not necessarily. As this compound can decrease cellular metabolism, a reduction in the conversion of tetrazolium salts (MTT, XTT) may reflect a cytostatic effect (inhibition of proliferation and/or metabolic activity) rather than direct cytotoxicity. It is crucial to use an orthogonal assay that measures a different aspect of cell health, such as membrane integrity (e.g., LDH or Trypan Blue exclusion assay) or ATP levels (e.g., CellTiter-Glo®), to confirm the mechanism of action.
Q3: Can this compound interfere directly with the assay reagents?
A3: While direct interference has not been extensively studied for this compound, some small molecule inhibitors have been shown to chemically reduce tetrazolium salts or inhibit luciferase activity. We strongly recommend performing a cell-free control experiment to assess for any direct interaction between this compound and your chosen assay reagents.
Q4: My results are inconsistent between experiments. What are the potential causes?
A4: Inconsistency can arise from several factors:
-
Compound Stability: Ensure that your this compound stock solution is properly stored and that working solutions are freshly prepared for each experiment. Avoid repeated freeze-thaw cycles.
-
Cell Health and Density: Use cells that are in the logarithmic growth phase and ensure consistent cell seeding density across all wells.
-
Solvent Concentration: Maintain a consistent and low final concentration of the solvent (e.g., DMSO) across all wells, including controls. High concentrations of DMSO can be toxic to cells.
-
Incubation Time: Optimize the incubation time with this compound for your specific cell line and experimental goals.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background signal in no-cell control wells | Direct reduction of assay reagent by this compound. | Perform a cell-free assay with this compound and the assay reagent to confirm interference. If interference is observed, consider switching to an alternative assay. |
| Media components (e.g., phenol (B47542) red, high glucose) interfering with the assay. | Use phenol red-free media during the assay incubation. Ensure the glucose concentration in your media is consistent. | |
| Low signal or no dose-response | This compound is inactive or degraded. | Prepare fresh stock and working solutions of this compound. |
| The chosen cell line is resistant to USP2 inhibition. | Try a different cell line known to be sensitive to cell cycle inhibitors or with high USP2 expression. | |
| Incorrect assay choice for the mechanism of action. | If expecting a cytostatic effect, an ATP-based assay may be more sensitive than a cytotoxicity assay. | |
| High variability between replicate wells | Uneven cell seeding. | Ensure a homogenous cell suspension before seeding and use appropriate pipetting techniques. |
| Edge effects in the microplate. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile media or PBS to maintain humidity. | |
| Incomplete solubilization of formazan (B1609692) crystals (MTT assay). | Ensure complete dissolution of formazan crystals by vigorous mixing or switching to a water-soluble tetrazolium salt (e.g., XTT, WST-1). |
Quantitative Data Summary
The following tables summarize the half-maximal inhibitory concentration (IC50) values of known USP2 inhibitors in various cancer cell lines. This data can serve as a reference for expected potency.
Table 1: IC50 Values of USP2 Inhibitor ML364
| Cell Line | Cancer Type | IC50 (µM) | Assay Type | Reference |
| HCT116 | Colorectal Carcinoma | ~1.0 | Biochemical | [2] |
| Mino | Mantle Cell Lymphoma | ~1.0 | Biochemical | [2] |
| LnCAP | Prostate Cancer | 5-20 | Cell Viability | [3] |
| MCF7 | Breast Cancer | 5-20 | Cell Viability | [3] |
Table 2: IC50 Values of USP2 Inhibitor Z93
| Cell Line | Cancer Type | IC50 (µM) | Assay Type | Reference |
| Jurkat | T-cell Leukemia | 9.67 | Cytotoxicity | |
| MOLT-4 | T-cell Leukemia | 11.8 | Cytotoxicity |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is designed to assess cell metabolic activity as an indicator of viability.
Materials:
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., DMSO) and no-treatment controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells (media and MTT only) from all other wells. Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol measures ATP levels as an indicator of metabolically active cells.
Materials:
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
96-well opaque-walled plates
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well opaque-walled plate at an optimal density in 100 µL of complete growth medium. Incubate for 24 hours.
-
Compound Treatment: Prepare and add serial dilutions of this compound as described in the MTT protocol.
-
Incubation: Incubate the plate for the desired treatment period.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature. Reconstitute the substrate with the buffer to form the CellTiter-Glo® Reagent.
-
Reagent Addition: Equilibrate the plate to room temperature for approximately 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Reading: Measure the luminescence using a luminometer.
-
Data Analysis: Subtract the average luminescence of the no-cell control wells from all other wells. Calculate the percentage of cell viability relative to the vehicle control.
Visualizations
Signaling Pathway of USP2 Inhibition
Caption: this compound inhibits USP2, leading to downstream effects on cell cycle and metabolism.
Experimental Workflow for Cell Viability Assay
Caption: A generalized workflow for performing cell viability assays with this compound.
Troubleshooting Logic Diagram
Caption: A decision-making diagram for troubleshooting cell viability assays with this compound.
References
Validation & Comparative
Validating the Specificity of XH161-180 for USP2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The deubiquitinating enzyme (DUB) Ubiquitin-Specific Protease 2 (USP2) has emerged as a compelling target in drug discovery, implicated in the regulation of key cellular processes and linked to diseases ranging from cancer to viral infections. XH161-180 is a potent and orally active inhibitor of USP2, known to decrease cellular levels of cyclin D1 and Angiotensin-Converting Enzyme 2 (ACE2). This guide provides a framework for validating the specificity of this compound for USP2, comparing its known characteristics with other commercially available USP2 inhibitors, and detailing the experimental protocols required for rigorous evaluation.
Comparative Analysis of USP2 Inhibitors
A direct head-to-head comparison of this compound with other USP2 inhibitors based on publicly available, peer-reviewed data is challenging due to the limited information on this compound's selectivity profile. However, we can compare their known properties to establish a baseline for evaluation.
| Inhibitor | Target(s) | IC50 (USP2) | Mechanism of Action | Known Cellular Effects |
| This compound | USP2 | Not publicly available | Potent and orally active inhibitor | Decreases cyclin D1 and ACE2 protein levels; antiproliferative activity. |
| ML364 | USP2, USP8 | 1.1 µM[1][2] | Selective inhibitor | Induces cyclin D1 degradation, leading to cell cycle arrest[1]; enhances TRAIL-mediated apoptosis[3]. |
| P22077 | USP7, USP47 | Inactive against USP2 | Potent inhibitor of USP7 and USP47 | Induces tumor cell death. |
| TCID | Broad-spectrum | Not specific for USP2 | Interferes with deubiquitinating activity of multiple DUBs | General inhibitor of deubiquitination. |
Note: The lack of a published IC50 value for this compound against a panel of DUBs highlights the critical need for the experimental validation outlined in this guide.
Experimental Protocols for Specificity Validation
To rigorously validate the specificity of this compound for USP2, a multi-pronged approach employing biochemical, cellular, and proteomic methods is recommended.
In Vitro Deubiquitinase Activity Assay
This assay directly measures the enzymatic activity of USP2 and other DUBs in the presence of an inhibitor. A common method utilizes a fluorogenic substrate like Ubiquitin-Rhodamine 110.
Protocol:
-
Reagents: Purified recombinant human DUB enzymes (USP2 and a panel of other USPs, UCHs, OTUs, etc.), Ubiquitin-Rhodamine 110 substrate, assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT).
-
Procedure:
-
Prepare a serial dilution of this compound and other comparator inhibitors.
-
In a 384-well plate, add the DUB enzyme to the assay buffer.
-
Add the inhibitors at various concentrations and incubate for a pre-determined time (e.g., 30 minutes) at room temperature.
-
Initiate the reaction by adding the Ubiquitin-Rhodamine 110 substrate.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader (Excitation/Emission ~485/528 nm).
-
-
Data Analysis: Calculate the initial reaction rates and plot them against the inhibitor concentration to determine the IC50 value for each DUB.
Cellular Thermal Shift Assay (CETSA)
CETSA assesses target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.
Protocol:
-
Cell Culture: Culture a relevant cell line (e.g., a cancer cell line known to express USP2) to ~80% confluency.
-
Treatment: Treat the cells with this compound or a vehicle control (DMSO) for a specified time (e.g., 1-2 hours).
-
Thermal Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.
-
Lysis and Fractionation: Lyse the cells (e.g., by freeze-thaw cycles) and separate the soluble fraction from the aggregated proteins by centrifugation.
-
Detection: Analyze the amount of soluble USP2 in the supernatant by Western blot using a specific USP2 antibody.
-
Data Analysis: Plot the amount of soluble USP2 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Western Blot Analysis of Downstream Targets
This method validates the on-target effect of the inhibitor by measuring the protein levels of known USP2 substrates.
Protocol for Cyclin D1 Degradation:
-
Cell Treatment: Treat cells with this compound at various concentrations and for different time points.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against Cyclin D1 and a loading control (e.g., β-actin).
-
Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.
-
Quantification: Densitometrically quantify the band intensities to determine the relative levels of Cyclin D1.
Protocol for ACE2 Downregulation:
-
Follow the same general Western blot protocol as for Cyclin D1, but use a primary antibody specific for ACE2.
Proteomic Profiling for Off-Target Identification
Mass spectrometry-based proteomics can provide an unbiased view of the inhibitor's selectivity across the entire proteome.
Protocol (Activity-Based Protein Profiling - ABPP):
-
Cell Treatment: Treat cells with this compound or vehicle control.
-
Lysis: Prepare cell lysates under native conditions.
-
Probe Labeling: Incubate the lysates with a broad-spectrum, activity-based DUB probe (e.g., a ubiquitin probe with a reactive warhead). This probe will covalently bind to the active sites of DUBs.
-
Enrichment and Digestion: Enrich the probe-labeled proteins and digest them into peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry to identify and quantify the DUBs that were engaged by the probe.
-
Data Analysis: A decrease in the signal for a specific DUB in the this compound-treated sample compared to the control indicates that the inhibitor is binding to that DUB and preventing probe labeling, thus identifying it as a target or off-target.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental logic and the biological context of USP2 inhibition, the following diagrams are provided.
References
Comparative Efficacy of USP2 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the efficacy of various Ubiquitin Specific Protease 2 (USP2) inhibitors. Due to the limited availability of peer-reviewed data on XH161-180, this document focuses on a comparison of other prominent USP2 inhibitors for which experimental data has been published.
Ubiquitin Specific Protease 2 (USP2) is a deubiquitinating enzyme that plays a crucial role in regulating the stability of several key proteins involved in cell cycle progression and apoptosis. Its dysregulation has been implicated in various cancers, making it an attractive target for therapeutic intervention. A number of small molecule inhibitors of USP2 have been developed, and this guide aims to provide a comparative overview of their efficacy.
Quantitative Efficacy of USP2 Inhibitors
The following table summarizes the in vitro efficacy of several USP2 inhibitors as reported in the literature. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.
| Inhibitor | Target | IC50 (µM) | Assay Type | Source |
| ML364 | USP2 | 1.1 | Biochemical (Di-Ub IQF substrate) | [1] |
| Compound 14 | USP2 | 0.25 | Biochemical (quenched pair assay) | |
| Z93 | Jurkat cells | 9.67 | Cell-based (Cytotoxicity) | [2] |
| Z93 | MOLT-4 cells | 11.8 | Cell-based (Cytotoxicity) | [2] |
| Thiopurine Analogs | SARS-CoV PLpro | 5 - 21.6 | Biochemical | [2] |
Note: Direct comparative studies of this compound against other USP2 inhibitors are not yet available in peer-reviewed literature. This compound is described as a potent and orally active USP2 inhibitor that decreases cyclin D and ACE2 protein levels and exhibits antiproliferative activity. However, specific IC50 values from biochemical or cell-based assays are not publicly available at this time.
Experimental Methodologies
The determination of inhibitor efficacy relies on robust experimental protocols. Below are summaries of common assays used to evaluate USP2 inhibitors.
Biochemical Inhibition Assay (In Vitro)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified USP2.
-
Principle: A fluorogenic substrate, such as Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC), is used.[3][4] When USP2 cleaves the ubiquitin from AMC, the AMC fluoresces. An inhibitor will reduce the rate of cleavage and thus the fluorescent signal.
-
General Protocol:
-
Recombinant human USP2 enzyme is incubated with the test inhibitor at various concentrations in an assay buffer.
-
The fluorogenic substrate (e.g., Ub-AMC) is added to initiate the reaction.[3][4]
-
The fluorescence intensity is measured over time using a microplate reader.
-
The rate of reaction is calculated, and the IC50 value is determined by plotting the percent inhibition against the inhibitor concentration.
-
Cell-Based Efficacy Assays
These assays assess the effect of the inhibitor on cellular processes regulated by USP2.
-
Cell Viability/Cytotoxicity Assay:
-
Principle: This assay determines the concentration of an inhibitor that is toxic to cancer cells. Reagents like MTT or resazurin (B115843) are used to measure the metabolic activity of viable cells.[5]
-
General Protocol:
-
Cancer cell lines (e.g., Jurkat, MOLT-4) are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of the USP2 inhibitor for a specified period (e.g., 48 hours).
-
A viability reagent (e.g., MTT) is added, and the absorbance or fluorescence is measured.
-
The IC50 value is calculated as the concentration of inhibitor that reduces cell viability by 50%.[2]
-
-
-
Western Blot for Cyclin D1 Degradation:
-
Principle: USP2 is known to deubiquitinate and stabilize Cyclin D1, a key regulator of cell cycle progression. An effective USP2 inhibitor will lead to the degradation of Cyclin D1.[1][6][7]
-
General Protocol:
-
Cancer cells are treated with the USP2 inhibitor for various times and at different concentrations.
-
Cell lysates are prepared, and proteins are separated by SDS-PAGE.
-
Proteins are transferred to a membrane and probed with a specific antibody against Cyclin D1.
-
The amount of Cyclin D1 protein is visualized and quantified to assess the effect of the inhibitor.
-
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the USP2 signaling pathway and a typical experimental workflow for evaluating USP2 inhibitors.
Caption: USP2 signaling pathway and the point of intervention for inhibitors.
Caption: A typical workflow for the evaluation of USP2 inhibitors.
References
- 1. Small Molecule Inhibition of the Ubiquitin-specific Protease USP2 Accelerates cyclin D1 Degradation and Leads to Cell Cycle Arrest in Colorectal Cancer and Mantle Cell Lymphoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. patents.justia.com [patents.justia.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. amsbio.com [amsbio.com]
- 5. Cell Viability Assay Protocols | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Suppression of Cancer Cell Growth by Promoting Cyclin D1 Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Targeting USP2: The Small Molecule Inhibitor XH161-180 Versus siRNA-Mediated Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two distinct methodologies for inhibiting the deubiquitinating enzyme Ubiquitin-Specific Protease 2 (USP2): the small molecule inhibitor XH161-180 and siRNA-mediated gene knockdown. This comparison is intended to assist researchers in selecting the most appropriate technique for their experimental needs by presenting available data on their performance, mechanisms of action, and associated experimental protocols.
Introduction to USP2 and its Inhibition
Ubiquitin-Specific Protease 2 (USP2) is a deubiquitinating enzyme (DUB) that plays a critical role in various cellular processes by removing ubiquitin chains from substrate proteins, thereby rescuing them from proteasomal degradation. USP2 has been implicated in the regulation of key cellular pathways, including cell cycle progression and the p53 tumor suppressor pathway. Its dysregulation is associated with several cancers, making it an attractive therapeutic target.
Two primary approaches to inhibit USP2 function are direct enzymatic inhibition with small molecules and the reduction of USP2 protein expression using small interfering RNA (siRNA).
Performance Comparison: this compound vs. siRNA Knockdown
A direct, head-to-head quantitative comparison of this compound and siRNA targeting USP2 in the same experimental system is not currently available in peer-reviewed literature. Therefore, this guide presents a summary of available data for each approach to facilitate a qualitative comparison.
Table 1: Summary of Performance Characteristics
| Feature | This compound (Small Molecule Inhibitor) | siRNA-Mediated Knockdown |
| Mechanism of Action | Directly binds to the USP2 enzyme, inhibiting its catalytic activity. | Post-transcriptionally silences the USP2 gene, leading to mRNA degradation and reduced protein expression. |
| Reported Effects | Decreases cyclin D and ACE2 protein levels; shows antiproliferative activity.[1] | Reduces USP2 mRNA and protein levels, leading to destabilization of USP2 substrates like cyclin D1 and MDM2.[2] |
| Specificity | Data on off-target effects are not publicly available. The potential for off-target inhibition of other deubiquitinases or unrelated proteins exists. | High sequence specificity for USP2 mRNA. However, off-target effects due to partial complementarity with other mRNAs can occur. |
| Validation | Information is primarily from the manufacturer; independent validation in peer-reviewed publications is limited. | Extensively validated in numerous peer-reviewed studies demonstrating effective knockdown and downstream functional consequences.[2] |
| Mode of Delivery | Orally active small molecule.[1] | Requires transfection reagents or viral vectors for delivery into cells. |
| Kinetics of Inhibition | Rapid onset of action upon administration. | Slower onset, as it requires degradation of existing mRNA and protein. Effects are transient unless continuously expressed. |
Signaling Pathways Involving USP2
USP2 is a key regulator in at least two critical cancer-related signaling pathways: the MDM2-p53 pathway and the Cyclin D1 degradation pathway.
USP2 in the MDM2-p53 Signaling Pathway
USP2a, an isoform of USP2, has been shown to deubiquitinate and stabilize MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation.[3] By stabilizing MDM2, USP2a indirectly promotes the degradation of p53, thereby attenuating its tumor-suppressive functions.[3]
USP2 in Cyclin D1 Degradation
USP2 directly interacts with and deubiquitinates Cyclin D1, a key regulator of the G1-S phase transition in the cell cycle.[2] By removing ubiquitin chains from Cyclin D1, USP2 prevents its degradation by the proteasome, leading to increased Cyclin D1 levels and promoting cell cycle progression.[2]
Experimental Protocols
Below are detailed methodologies for key experiments relevant to the study of USP2 inhibition.
siRNA-Mediated Knockdown of USP2 and Validation
This protocol describes the transient knockdown of USP2 in a human cancer cell line (e.g., HCT116) and subsequent validation of the knockdown efficiency at both the mRNA and protein levels.
1. siRNA Transfection:
-
Cell Seeding: Seed HCT116 cells in 6-well plates at a density that will result in 50-60% confluency at the time of transfection.
-
Transfection Complex Preparation:
-
For each well, dilute a final concentration of 20-50 nM of USP2-specific siRNA or a non-targeting control siRNA in serum-free medium.
-
In a separate tube, dilute a suitable lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow the formation of siRNA-lipid complexes.
-
-
Transfection: Add the siRNA-lipid complexes to the cells in fresh serum-free medium.
-
Incubation: Incubate the cells for 4-6 hours at 37°C, then replace the medium with complete growth medium.
-
Harvesting: Harvest the cells for RNA and protein analysis 48-72 hours post-transfection.
2. Validation of Knockdown by Quantitative RT-PCR (qRT-PCR):
-
RNA Extraction: Extract total RNA from the harvested cells using a commercial RNA isolation kit.
-
cDNA Synthesis: Synthesize cDNA from the total RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using primers specific for USP2 and a housekeeping gene (e.g., GAPDH) for normalization. The relative expression of USP2 mRNA is calculated using the ΔΔCt method.
3. Validation of Knockdown by Western Blotting:
-
Protein Extraction: Lyse the harvested cells in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against USP2 and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities to determine the percentage of USP2 protein reduction.
-
In Vitro Deubiquitinase (DUB) Assay
This assay measures the enzymatic activity of USP2 and can be used to assess the inhibitory potential of compounds like this compound.
1. Reagents and Materials:
-
Recombinant human USP2 enzyme.
-
Ubiquitin-rhodamine110 substrate.
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT).
-
Test compound (this compound) at various concentrations.
-
384-well black plates.
-
Plate reader capable of measuring fluorescence.
2. Assay Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add a small volume of the diluted compound or vehicle control (e.g., DMSO) to the wells of the 384-well plate.
-
Add recombinant USP2 enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the ubiquitin-rhodamine110 substrate to each well.
-
Immediately begin monitoring the increase in fluorescence intensity over time using a plate reader (Excitation/Emission wavelengths appropriate for rhodamine110).
-
The rate of the reaction is determined from the linear portion of the fluorescence curve.
3. Data Analysis:
-
Calculate the percentage of USP2 inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Immunoprecipitation of Endogenous Substrates
This protocol is used to isolate a specific USP2 substrate (e.g., Cyclin D1) to assess its ubiquitination status following USP2 inhibition.
1. Cell Lysis:
-
Treat cells with either this compound or transfect with USP2 siRNA. It is often necessary to also treat with a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and deubiquitinase inhibitors.
2. Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G agarose (B213101) beads to reduce non-specific binding.
-
Incubate the pre-cleared lysates with a primary antibody specific for the substrate of interest (e.g., anti-Cyclin D1) overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specific proteins.
3. Western Blot Analysis:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Perform immunoblotting with an anti-ubiquitin antibody to detect the ubiquitination status of the immunoprecipitated substrate. A separate blot can be probed with the substrate-specific antibody to confirm successful immunoprecipitation.
Experimental Workflow Diagrams
Conclusion
Both the small molecule inhibitor this compound and siRNA-mediated knockdown represent valuable tools for studying the function of USP2.
-
This compound offers the advantage of being a readily applicable, orally active small molecule that allows for rapid and dose-dependent inhibition of USP2's enzymatic activity. However, the lack of extensive, independently validated data on its specificity and performance in peer-reviewed literature necessitates careful interpretation of results.
-
siRNA-mediated knockdown is a highly specific and well-validated method for reducing USP2 protein levels. It provides a powerful genetic approach to study the loss-of-function phenotypes of USP2. The main considerations for this technique are the efficiency of delivery into the target cells and the transient nature of the knockdown.
The choice between these two methods will depend on the specific research question, the experimental system, and the desired kinetics of USP2 inhibition. For studies requiring acute enzymatic inhibition, a small molecule inhibitor like this compound may be preferable, pending further validation. For highly specific and targeted reduction of USP2 protein expression to study longer-term effects, siRNA is a robust and well-established method. In many cases, using both approaches in parallel can provide complementary and more conclusive evidence for the biological roles of USP2.
References
- 1. Small Molecule Inhibition of the Ubiquitin-specific Protease USP2 Accelerates cyclin D1 Degradation and Leads to Cell Cycle Arrest in Colorectal Cancer and Mantle Cell Lymphoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suppression of Cancer Cell Growth by Promoting Cyclin D1 Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The deubiquitinating enzyme USP2a regulates the p53 pathway by targeting Mdm2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of XH161-180 in Different Cancer Types: A Research Framework
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
XH161-180, a potent and orally active inhibitor of ubiquitin carboxyl-terminal hydrolase 2 (USP2), presents a promising avenue for cancer therapy. Its mechanism of action, which involves the degradation of key cell cycle proteins such as cyclin D1, suggests potential antiproliferative activity across a range of malignancies. However, a comprehensive comparative analysis of this compound's efficacy in different cancer types is currently lacking in publicly available scientific literature. This guide, therefore, outlines a research framework for the systematic evaluation of this compound, providing the necessary experimental protocols and data presentation structures to facilitate its comparison with existing cancer therapies.
Introduction to this compound and its Target: USP2
Ubiquitin-specific protease 2 (USP2) is a deubiquitinating enzyme that plays a crucial role in regulating protein stability. In the context of cancer, USP2 has been shown to stabilize oncoproteins, thereby promoting tumor growth and survival. One of its key substrates is Cyclin D1, a protein essential for the G1 to S phase transition in the cell cycle. By inhibiting USP2, this compound is hypothesized to accelerate the degradation of Cyclin D1, leading to cell cycle arrest and a reduction in cancer cell proliferation. Furthermore, USP2 is known to stabilize MDM2, a negative regulator of the p53 tumor suppressor. Inhibition of USP2 could therefore lead to the stabilization of p53, promoting apoptosis in cancer cells.
Proposed Research Framework for Comparative Analysis
To rigorously assess the therapeutic potential of this compound, a multi-faceted approach is required, encompassing in vitro and in vivo studies across a panel of relevant cancer types. The following sections detail the proposed experimental workflow and data presentation formats.
Data Presentation: Summarizing Quantitative Data
All quantitative data from the proposed experiments should be summarized in clearly structured tables for straightforward comparison.
Table 1: In Vitro Antiproliferative Activity of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | This compound IC50 (µM) | Standard-of-Care Drug | Standard-of-Care Drug IC50 (µM) |
| Colorectal Cancer | HCT116 | Data to be generated | 5-Fluorouracil | Comparative data |
| SW480 | Data to be generated | Oxaliplatin | Comparative data | |
| Mantle Cell Lymphoma | JeKo-1 | Data to be generated | Ibrutinib | Comparative data |
| Mino | Data to be generated | Bortezomib | Comparative data | |
| Triple-Negative Breast Cancer | MDA-MB-231 | Data to be generated | Paclitaxel | Comparative data |
| BT-549 | Data to be generated | Carboplatin | Comparative data | |
| Acute Myeloid Leukemia | MV4-11 | Data to be generated | Cytarabine | Comparative data |
| MOLM-13 | Data to be generated | Venetoclax | Comparative data |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Type | Xenograft Model | Treatment Group | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Colorectal Cancer | HCT116 | Vehicle Control | 0 | Baseline |
| This compound (dose 1) | Data to be generated | Data to be generated | ||
| This compound (dose 2) | Data to be generated | Data to be generated | ||
| 5-Fluorouracil | Comparative data | Comparative data | ||
| Triple-Negative Breast Cancer | MDA-MB-231 | Vehicle Control | 0 | Baseline |
| This compound (dose 1) | Data to be generated | Data to be generated | ||
| This compound (dose 2) | Data to be generated | Data to be generated | ||
| Paclitaxel | Comparative data | Comparative data |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings.
1. Cell Viability (IC50 Determination) Assays (MTT/MTS)
-
Cell Seeding: Plate cancer cell lines in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound and the respective standard-of-care drug for 72 hours.
-
MTT/MTS Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 2-4 hours.
-
Absorbance Reading: For MTT, solubilize the formazan (B1609692) crystals with DMSO and read the absorbance at 570 nm. For MTS, read the absorbance directly at 490 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
2. Western Blot Analysis for Target Engagement
-
Cell Lysis: Treat cancer cells with this compound for 24-48 hours, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against Cyclin D1, p53, and a loading control (e.g., β-actin or GAPDH). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
3. In Vivo Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1-5 x 10^6 cells) mixed with Matrigel into the flank of immunodeficient mice (e.g., nude or NSG mice).
-
Tumor Growth and Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, this compound at different doses, and a standard-of-care drug). Administer treatment as per the determined schedule (e.g., daily oral gavage).
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and perform downstream analyses such as immunohistochemistry for proliferation and apoptosis markers.
Mandatory Visualizations
Signaling Pathway of USP2 Inhibition
Caption: Mechanism of this compound induced cell cycle arrest via USP2 inhibition.
Experimental Workflow for In Vitro Analysis
Caption: Workflow for the in vitro comparative analysis of this compound.
Logical Relationship for In Vivo Study Design
Validating the Effect of XH161-180 on ACE2 Protein Levels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of XH161-180's effect on Angiotensin-Converting Enzyme 2 (ACE2) protein levels against other alternatives, supported by experimental data. We detail the methodologies for key experiments and present quantitative data in a structured format for ease of comparison.
Introduction to this compound and ACE2 Modulation
This compound is a potent and orally active inhibitor of Ubiquitin Specific Peptidase 2 (USP2). The USP2 enzyme is known to deubiquitinate ACE2, a crucial protein that acts as the primary receptor for the entry of coronaviruses, including SARS-CoV-2, into host cells. By inhibiting USP2, this compound is understood to promote the degradation of ACE2, thereby reducing its cellular protein levels. This mechanism presents a potential therapeutic strategy for mitigating viral infections that depend on ACE2.
Comparative Analysis of Compounds Affecting ACE2 Protein Levels
The following table summarizes the quantitative effects of various compounds on ACE2 protein levels, providing a benchmark against which to evaluate the potential efficacy of this compound. As a direct member of the USP2 inhibitor class, the data for ML364 is presented as a proxy for the expected effect of this compound.
| Compound/Treatment | Target/Mechanism | Cell Line | Treatment Conditions | Effect on ACE2 Protein Levels | Reference |
| ML364 (as a proxy for this compound) | USP2 Inhibition | HepG2 | 10 µM for 12 hours | ~50% reduction | [1] |
| MS102 | USP2 Inhibition | Not specified | Not specified | An improved in vivo performance over ML364 | [2][3] |
| CK869 + EIPA | ARP2/3 Inhibition + NHE Inhibition | Calu-3, MDA-MB-468 | 24 hours | "Greatest reduction" (qualitative) | |
| PBP10 + EGF | Not specified | Not specified | Not specified | 74% reduction | |
| Quercetagetin + EGF | Not specified | Not specified | Not specified | 73% reduction | |
| 187-1 + EGF | Not specified | Not specified | Not specified | 57% reduction |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the standard protocols for quantifying ACE2 protein levels.
Western Blotting for ACE2 Protein Quantification
Western blotting is a widely used technique to detect and quantify specific proteins in a sample.
1. Cell Lysis and Protein Extraction:
-
Treat cells with the compound of interest (e.g., this compound) for the desired time and concentration.
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease inhibitors to prevent protein degradation.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the total protein.
2. Protein Quantification:
-
Determine the protein concentration of each sample using a protein assay, such as the Bradford or BCA assay, to ensure equal loading of protein for each lane.
3. SDS-PAGE and Protein Transfer:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to ACE2 overnight at 4°C.
-
Wash the membrane with TBST to remove unbound primary antibody.
-
Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.
-
Wash the membrane again with TBST.
5. Detection and Analysis:
-
Add a chemiluminescent substrate to the membrane, which will react with the HRP-conjugated secondary antibody to produce light.
-
Capture the signal using an imaging system.
-
Quantify the band intensity using densitometry software. Normalize the ACE2 band intensity to a loading control protein (e.g., GAPDH or β-actin) to account for any variations in protein loading.
Enzyme-Linked Immunosorbent Assay (ELISA) for ACE2 Protein Quantification
ELISA is a plate-based assay technique designed for detecting and quantifying soluble substances such as proteins.
1. Plate Coating:
-
Coat the wells of a 96-well microplate with a capture antibody specific for ACE2.
-
Incubate the plate overnight at 4°C.
-
Wash the wells with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antibody.
2. Blocking:
-
Add a blocking buffer to each well to block any remaining non-specific binding sites.
-
Incubate for 1-2 hours at room temperature.
-
Wash the wells.
3. Sample and Standard Incubation:
-
Prepare a standard curve using known concentrations of recombinant ACE2 protein.
-
Add the standards and the experimental samples (cell lysates or culture supernatants) to the wells.
-
Incubate for 2 hours at room temperature.
-
Wash the wells.
4. Detection Antibody Incubation:
-
Add a detection antibody specific for ACE2 (often biotinylated) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the wells.
5. Enzyme Conjugate Incubation:
-
Add an enzyme-linked conjugate (e.g., streptavidin-HRP) that will bind to the detection antibody.
-
Incubate for 1 hour at room temperature.
-
Wash the wells.
6. Substrate Addition and Measurement:
-
Add a chromogenic substrate (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine) to each well.
-
Incubate in the dark until a color develops.
-
Stop the reaction by adding a stop solution.
-
Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.
7. Data Analysis:
-
Plot the standard curve (absorbance vs. concentration).
-
Determine the concentration of ACE2 in the experimental samples by interpolating their absorbance values on the standard curve.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the processes involved, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for quantifying ACE2 protein levels.
Caption: Mechanism of this compound action on ACE2 protein.
References
- 1. researchgate.net [researchgate.net]
- 2. USP2 inhibition prevents infection with ACE2-dependent coronaviruses in vitro and is protective against SARS-CoV-2 in mice – ScienceOpen [scienceopen.com]
- 3. USP2 inhibition prevents infection with ACE2-dependent coronaviruses in vitro and is protective against SARS-CoV-2 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Antiproliferative Activity of USP2 Inhibitor XH161-180
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antiproliferative activity of XH161-180, a potent and orally active inhibitor of Ubiquitin Specific Peptidase 2 (USP2). Due to the limited availability of public data on this compound, this guide will compare its known characteristics with those of the well-characterized USP2 inhibitor, ML364, and the USP7 inhibitor, GNE-6640, to provide a broader context for its potential application in cancer research.
Introduction to USP2 Inhibition
Ubiquitin-specific peptidase 2 (USP2) is a deubiquitinating enzyme (DUB) that plays a crucial role in regulating cellular processes by removing ubiquitin tags from substrate proteins, thereby saving them from proteasomal degradation.[1] Dysregulation of USP2 has been implicated in the progression of various cancers, making it an attractive target for therapeutic intervention.[2] USP2 has been shown to stabilize proteins involved in cell cycle progression and apoptosis, such as Cyclin D1 and MDM2.[1][2][3] Inhibition of USP2 can lead to the degradation of these oncoproteins, resulting in cell cycle arrest and tumor growth suppression.[1]
This compound is a known inhibitor of USP2 that has demonstrated antiproliferative activity and the ability to decrease cyclin D protein levels.[3]
Comparative Performance of USP2 and USP7 Inhibitors
To objectively assess the potential of this compound, its known properties are compared with those of ML364, another USP2 inhibitor, and GNE-6640, a USP7 inhibitor. This comparison highlights the on-target effects of USP2 inhibition versus a related deubiquitinase.
| Feature | This compound | ML364 | GNE-6640 |
| Target | USP2[3] | USP2[4][5] | USP7[6][7][8] |
| Reported IC50 | Data not publicly available | 1.1 µM (biochemical assay)[4][5][9] | 0.75 µM (full-length USP7)[7][8] |
| Antiproliferative Activity | Demonstrated, but quantitative data is not publicly available.[3] | Antiproliferative in cancer cell lines such as HCT116 and Mino cells.[3][9][10][11] | Reduces cell viability in a panel of 108 cell lines (IC50s < 10 µM for all).[7] |
| Mechanism of Action | Decreases cyclin D and ACE2 protein levels.[3] | Induces cyclin D1 degradation, leading to cell cycle arrest.[3][4][9] | Enhances ubiquitination of MDM2, leading to p53 stabilization.[8] |
| Selectivity | Data not publicly available | Selective for USP2 over a panel of other deubiquitinases and kinases.[5] | Selective for USP7 over USP47 and USP5.[7] |
Signaling Pathway of USP2 Inhibition
The inhibition of USP2 by compounds like this compound and ML364 primarily impacts the stability of key proteins involved in cell cycle regulation. One of the main substrates of USP2 is Cyclin D1, a protein essential for the G1 to S phase transition.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of this compound and other USP2 inhibitors.
Antiproliferative Activity Assessment (MTT Assay)
This protocol outlines a common method for determining the cytotoxic effects of a compound on cancer cell lines.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and add them to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Western Blot for Cyclin D1 Levels
This protocol is used to quantify the protein levels of Cyclin D1 in response to treatment with a USP2 inhibitor.
Protocol:
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against Cyclin D1 overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of Cyclin D1.
Conclusion
This compound is a promising antiproliferative agent that targets the deubiquitinase USP2. While publicly available data on its specific potency and cellular effects are limited, its known mechanism of action, involving the downregulation of Cyclin D, aligns with the established roles of USP2 in cancer cell proliferation. The provided experimental protocols offer a framework for researchers to further investigate and characterize the antiproliferative activity of this compound and compare its efficacy and selectivity against other USP2 inhibitors like ML364. Further studies are warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. mblbio.com [mblbio.com]
- 2. Western blot analysis for cyclin D1 and cyclin E1 [bio-protocol.org]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. stressmarq.com [stressmarq.com]
- 7. assaygenie.com [assaygenie.com]
- 8. rndsystems.com [rndsystems.com]
- 9. MTT (Assay protocol [protocols.io]
- 10. broadpharm.com [broadpharm.com]
- 11. benchchem.com [benchchem.com]
Comparative Analysis of XH161-180 and Other Deubiquitinase Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel deubiquitinase (DUB) inhibitor XH161-180 with other established inhibitors. This report summarizes key quantitative data, details relevant experimental methodologies, and visualizes the intricate signaling pathways and experimental workflows.
Deubiquitinating enzymes (DUBs) have emerged as a critical class of therapeutic targets due to their integral role in regulating a vast array of cellular processes, including protein stability, cell cycle progression, and DNA damage repair. Dysregulation of DUB activity is implicated in numerous diseases, particularly cancer. This has spurred the development of specific inhibitors to probe their function and for therapeutic intervention. This guide focuses on this compound, a potent and orally active inhibitor of Ubiquitin-Specific Protease 2 (USP2), and compares its profile with other notable DUB inhibitors: the multi-targeted inhibitor WP1130, the broad-spectrum inhibitor PR-619, and the specific USP7 inhibitor P5091.
Quantitative Comparison of Deubiquitinase Inhibitors
The efficacy of DUB inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) values, which indicate the concentration of the inhibitor required to reduce the DUB's activity by 50%. While a specific IC50 value for this compound is not publicly available, it is described as a potent inhibitor of USP2.[1] For a comprehensive comparison, we have included data for another selective USP2 inhibitor, ML364, alongside other well-characterized DUB inhibitors.
| Inhibitor | Target DUB(s) | Efficacy (IC50/EC50) | Cell Line/Assay Type | Key Effects |
| This compound | USP2 | Potent inhibitor (specific value not available) | Not specified | Decreases Cyclin D and ACE2 protein levels; shows antiproliferative activity.[1] |
| ML364 | USP2 | 1.1 µM | Biochemical assay | Induces Cyclin D1 degradation and cell cycle arrest.[2][3][4][5] |
| WP1130 | USP9x, USP5, USP14, UCH37 | ~0.5-2.5 µM | Myeloid and lymphoid tumor cells | Downregulates antiapoptotic proteins like Bcr-Abl and JAK2.[1][6][7][8] |
| PR-619 | Broad-spectrum DUB inhibitor | 7.2 µM (for USP2) | Cell-free assay | Induces accumulation of polyubiquitinated proteins.[9][10][11] |
| P5091 | USP7 | 4.2 µM | Cell-based assay | Induces apoptosis in multiple myeloma cells and overcomes bortezomib (B1684674) resistance.[12][13][14][15] |
Signaling Pathways and Mechanisms of Action
Deubiquitinase inhibitors exert their effects by modulating specific signaling pathways. Understanding these pathways is crucial for predicting their therapeutic effects and potential side effects.
This compound and the USP2 Signaling Pathway
This compound targets USP2, a DUB that plays a significant role in cell cycle regulation and protein stability. One of the key substrates of USP2 is Cyclin D1, a protein essential for the G1/S phase transition in the cell cycle. By inhibiting USP2, this compound prevents the deubiquitination of Cyclin D1, leading to its degradation by the proteasome. This results in cell cycle arrest and antiproliferative effects. Additionally, this compound has been shown to decrease the levels of Angiotensin-Converting Enzyme 2 (ACE2), a receptor involved in viral entry, suggesting a potential role in antiviral research.[1]
Caption: this compound inhibits USP2, leading to Cyclin D1 degradation and cell cycle arrest.
Comparative Mechanisms of Other DUB Inhibitors
-
WP1130: This inhibitor has a broader target profile, affecting multiple DUBs including USP9x, USP5, USP14, and UCH37. This multi-targeted approach leads to the downregulation of several key anti-apoptotic and proliferative proteins, making it a potent inducer of apoptosis in various cancer cell lines.[1][6][7][8]
-
PR-619: As a broad-spectrum inhibitor, PR-619 causes a widespread increase in protein ubiquitination, leading to cellular stress. It is known to induce Endoplasmic Reticulum (ER) stress and subsequent apoptosis.[9][10][11]
-
P5091: P5091 is highly selective for USP7, a DUB that regulates the stability of the p53 tumor suppressor and its E3 ligase, MDM2. By inhibiting USP7, P5091 leads to the stabilization of p53, which in turn can induce apoptosis in cancer cells. This makes it a promising therapeutic agent, particularly for cancers with wild-type p53.[12][13][14][15]
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the evaluation and comparison of DUB inhibitors. Below are representative protocols for key assays.
Deubiquitinase (DUB) Activity Assay (Ub-AMC Assay)
This assay measures the enzymatic activity of a DUB by monitoring the cleavage of a fluorogenic substrate, Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC).
Caption: Workflow for a fluorogenic DUB activity assay to determine inhibitor potency.
Protocol:
-
Reagent Preparation:
-
Prepare a working solution of the purified DUB enzyme in assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT).
-
Prepare a stock solution of Ub-AMC in DMSO and dilute to the final working concentration in assay buffer.
-
Prepare serial dilutions of the inhibitor (e.g., this compound) in DMSO.
-
-
Assay Procedure:
-
Add the DUB enzyme solution to the wells of a 96-well black microplate.
-
Add the inhibitor dilutions or DMSO (vehicle control) to the respective wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.
-
Initiate the reaction by adding the Ub-AMC solution to all wells.
-
-
Data Acquisition and Analysis:
-
Immediately measure the fluorescence intensity at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm using a microplate reader.
-
Monitor the fluorescence kinetically over a period of time (e.g., 30-60 minutes).
-
Calculate the initial reaction rates from the linear portion of the fluorescence curves.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of DUB inhibitors on cell proliferation and viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with various concentrations of the DUB inhibitor or vehicle control for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blotting for Cyclin D1
This technique is used to detect changes in the protein levels of Cyclin D1 following treatment with a USP2 inhibitor.
Protocol:
-
Sample Preparation:
-
Treat cells with the DUB inhibitor for the desired time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for Cyclin D1 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
Conclusion
This compound presents as a potent and specific inhibitor of USP2, offering a targeted approach to modulate the ubiquitin-proteasome system. Its ability to induce the degradation of key cell cycle proteins like Cyclin D1 underscores its potential as an anticancer agent. In comparison, other DUB inhibitors such as the multi-targeted WP1130 and the broad-spectrum PR-619 offer different therapeutic strategies by affecting a wider range of cellular processes. The USP7-specific inhibitor P5091 provides another example of a targeted approach with significant therapeutic promise. The choice of inhibitor will ultimately depend on the specific research question and the desired cellular outcome. The data and protocols presented in this guide provide a framework for researchers to compare and select the most appropriate tool for their studies in the dynamic field of ubiquitin research.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small Molecule Inhibition of the Ubiquitin-specific Protease USP2 Accelerates cyclin D1 Degradation and Leads to Cell Cycle Arrest in Colorectal Cancer and Mantle Cell Lymphoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Small Molecule Inhibition of the Ubiquitin-specific Protease USP2 Accelerates cyclin D1 Degradation and Leads to Cell Cycle Arrest in Colorectal Cancer and Mantle Cell Lymphoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. WP1130 A cell-permeable tyrphostin compound that acts as a partially selective deubiquitinase (DUB) inhibitor and suppresses JAK-Stat signaling pathway. | 856243-80-6 [sigmaaldrich.com]
- 8. apexbt.com [apexbt.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. universalbiologicals.com [universalbiologicals.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. P5091, USP-7 inhibitor (CAS 882257-11-6) | Abcam [abcam.com]
- 14. selleckchem.com [selleckchem.com]
- 15. apexbt.com [apexbt.com]
- 16. benchchem.com [benchchem.com]
- 17. Western blot analysis for cyclin D1 and cyclin E1 [bio-protocol.org]
- 18. mblbio.com [mblbio.com]
- 19. Cyclin D1 Antibody | Cell Signaling Technology [cellsignal.com]
- 20. Evaluation of Cyclin D1 expression by western blotting methods and immunohistochemistry in breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the On-Target Effects of XH161-180: A Guide to Genetic Validation
For Researchers, Scientists, and Drug Development Professionals
XH161-180 has emerged as a potent and orally active inhibitor of ubiquitin carboxyl-terminal hydrolase 2 (USP2), a deubiquitinating enzyme implicated in various cellular processes, including cell cycle progression and protein stability.[1] Preliminary findings indicate that this compound can decrease the levels of key proteins such as cyclin D and ACE2, highlighting its potential as a therapeutic agent in cancer and viral infections.[1] However, rigorous validation of its on-target effects is crucial to ensure that its biological activity is a direct consequence of USP2 inhibition and not due to off-target interactions. This guide provides a framework for confirming the on-target effects of this compound using established genetic approaches, offering a comparison with alternative methods and detailed experimental protocols.
Comparison of Genetic Approaches for On-Target Validation
Genetic methods provide a powerful means to validate drug targets by directly manipulating the expression of the target protein. The core principle is that if a small molecule inhibitor is truly acting on its intended target, then genetically removing or reducing the target should phenocopy the effects of the inhibitor. Conversely, rendering the target resistant to the inhibitor should abolish the inhibitor's effects. Here, we compare two widely used genetic techniques: CRISPR-Cas9-mediated knockout and siRNA/shRNA-mediated knockdown.
| Feature | CRISPR-Cas9 Knockout | siRNA/shRNA Knockdown |
| Mechanism | Permanent gene disruption at the DNA level, leading to a complete loss of protein expression. | Transient degradation of mRNA, leading to a temporary reduction in protein expression. |
| Effect Duration | Permanent and heritable. | Transient, duration depends on cell type and siRNA/shRNA stability. |
| Specificity | High on-target specificity, but potential for off-target DNA cleavage.[2][3][4] | Prone to off-target effects due to partial complementarity with unintended mRNAs. |
| Efficiency | Can achieve complete loss of function. | Knockdown efficiency can be variable and is often incomplete. |
| Rescue Experiments | Rescue with a wild-type cDNA is straightforward. A mutated, inhibitor-resistant version of the target can be introduced to demonstrate on-target engagement. | Can be used for rescue experiments, but the transient nature can complicate interpretation. |
| Use Case for this compound | Ideal for creating stable cell lines lacking USP2 to definitively test if the absence of the target mimics the inhibitor's phenotype. Essential for generating inhibitor-resistant mutations to prove direct binding and inhibition. | Useful for rapid, transient validation of USP2 as the target in various cell lines before committing to the more labor-intensive CRISPR approach. |
Experimental Protocols for Genetic Validation of this compound
The following protocols provide a detailed methodology for key experiments designed to confirm that the observed effects of this compound are mediated through the specific inhibition of USP2.
CRISPR-Cas9 Mediated Knockout of USP2
This experiment aims to determine if the genetic removal of USP2 replicates the phenotypic effects of this compound treatment.
Methodology:
-
gRNA Design and Validation: Design at least two distinct guide RNAs (gRNAs) targeting early exons of the USP2 gene to induce frameshift mutations and subsequent nonsense-mediated decay. Validate the cutting efficiency of each gRNA in the target cell line using a T7 endonuclease I assay or by Sanger sequencing of the target locus.
-
Generation of USP2 Knockout Cell Lines: Deliver the Cas9 nuclease and the validated gRNAs into the target cell line (e.g., a cancer cell line where this compound shows anti-proliferative effects) via lentiviral transduction or ribonucleoprotein (RNP) electroporation.
-
Clonal Selection and Validation: Isolate single-cell clones and expand them. Screen for USP2 knockout by Western blot analysis to confirm the absence of the USP2 protein. Further validate the knockout at the genomic level by sequencing the targeted region.
-
Phenotypic Analysis: Compare the phenotype of the USP2 knockout clones with wild-type cells treated with this compound. Key readouts should include:
-
Cell Proliferation Assay: Measure the growth rate of knockout and wild-type cells ± this compound. The knockout cells are expected to exhibit a slower proliferation rate, similar to that of wild-type cells treated with the inhibitor.
-
Western Blot Analysis: Analyze the protein levels of known USP2 substrates and downstream effectors, such as Cyclin D1. The levels of these proteins should be similarly altered in both the knockout cells and the inhibitor-treated wild-type cells.
-
-
Rescue Experiment: To confirm that the observed phenotype is specifically due to the loss of USP2, transduce the knockout cells with a lentiviral vector expressing wild-type USP2. The re-expression of USP2 should rescue the phenotype, i.e., restore the normal proliferation rate and protein levels.
siRNA-Mediated Knockdown of USP2
This approach offers a more rapid assessment of the on-target effects of this compound.
Methodology:
-
siRNA Design and Transfection: Synthesize at least two independent siRNAs targeting different regions of the USP2 mRNA. Transfect the target cells with these siRNAs using a suitable lipid-based transfection reagent. A non-targeting siRNA should be used as a negative control.
-
Knockdown Validation: Harvest cells 48-72 hours post-transfection and validate the knockdown efficiency by quantitative real-time PCR (qRT-PCR) to measure USP2 mRNA levels and by Western blot to measure USP2 protein levels.
-
Phenotypic Analysis: In parallel with the knockdown validation, perform phenotypic assays as described for the CRISPR-Cas9 knockout experiments (cell proliferation, Western blot for downstream targets). The reduction in USP2 levels by siRNA should lead to a phenotype that mirrors the effects of this compound treatment.
Visualizing the Validation Workflow and Signaling Pathway
To aid in the conceptual understanding of these experiments, the following diagrams illustrate the key relationships and workflows.
Caption: Experimental workflow for genetic validation of this compound on-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CRISPR-Cas9 induces large structural variants at on-target and off-target sites in vivo that segregate across generations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CRISPR-Cas9 induces large structural variants at on-target and off-target sites in vivo that segregate across generations - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal Protocol for Halogenated Organic Compound XH161-180
Disclaimer: Specific public information regarding the disposal procedures for a compound designated "XH161-180" is not available. The following guidance is based on established best practices for the safe handling and disposal of halogenated organic compounds and should be adapted to meet your institution's specific environmental health and safety (EHS) protocols. The data and procedures presented are modeled after a representative halogenated organic compound, GSK180, to provide a practical and informative framework.
This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment. Adherence to these procedural steps is critical for responsible chemical waste management.
I. Compound Properties and Safety Considerations
A thorough understanding of the chemical and physical properties of this compound is fundamental to its safe handling and disposal. The toxicological properties of many research compounds are not fully investigated, necessitating precautionary measures.
Table 1: Assumed Chemical and Physical Properties of this compound
| Property | Value |
| Appearance | Solid |
| Solubility | Soluble in DMSO (≥10 mg/ml) |
| Storage | -20°C |
| Compound Class | Halogenated Organic Compound |
Note: This data is presented as a representative example and should be confirmed with the specific Safety Data Sheet (SDS) for this compound.
II. Step-by-Step Disposal Protocol
Given that this compound is a halogenated organic compound, specific disposal procedures must be followed. Halogenated waste must be segregated from non-halogenated waste streams to ensure proper treatment, which typically involves incineration at a regulated hazardous waste facility.[1]
Experimental Protocol for the Disposal of this compound:
-
Segregation:
-
At the point of generation, collect all waste containing this compound in a designated and clearly labeled waste container.[1]
-
This includes the pure compound, contaminated labware (e.g., pipette tips, vials, gloves), and all solutions containing this compound.
-
The container must be specifically marked for "Halogenated Organic Waste".[1]
-
-
Container Selection and Labeling:
-
Use a suitable container that is in good condition with no leaks or cracks and is compatible with the chemical waste.[2]
-
The container must have a secure, tightly sealing lid to prevent leaks or spills.[1]
-
Affix a "Hazardous Waste" label to the container.[1][2] The label must include the complete chemical name(s) in English; chemical abbreviations are not acceptable.[2]
-
-
Waste Accumulation and Storage:
-
Keep the waste container closed except when adding waste.[1][2]
-
Store the container in a designated satellite accumulation area within the laboratory.
-
Ensure the waste is segregated from other incompatible materials.[1]
-
Store the waste container in secondary containment to mitigate potential spills.[2]
-
-
Handling Different Forms of Waste:
-
Solid Waste: Place pure this compound and contaminated dry materials (e.g., weighing paper, contaminated gloves) directly into the designated halogenated waste container.
-
Aqueous Solutions: Do not dispose of aqueous solutions containing this compound down the drain.[1] All liquid waste must be collected as halogenated organic waste.[1]
-
Contaminated Labware/Glassware:
-
Disposable items such as pipette tips and vials should be placed in the halogenated waste container.
-
Contaminated reusable glassware must be triple-rinsed with a suitable solvent capable of removing the compound. This rinsate must be collected and treated as "Hazardous Waste".[2] After decontamination, the glassware can be washed for reuse.
-
Sharps, such as contaminated needles or broken glass, must be collected in a rigid, puncture-resistant container labeled with a biohazard symbol or as "Sharp Objects Inside – Use Caution When Handling".[3] This container should then be placed in the appropriate solid waste stream as directed by your institution's EHS.
-
-
-
Waste Pickup and Disposal:
-
Once the waste container is full (do not overfill, typically to about ¾ full) or ready for disposal, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][3]
-
Follow your institution's specific procedures for requesting a waste pickup.[1]
-
III. Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the proper segregation and disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
